molecular formula C11H16ClN B15225427 (R)-1-(4-Chlorophenyl)pentan-1-amine

(R)-1-(4-Chlorophenyl)pentan-1-amine

Cat. No.: B15225427
M. Wt: 197.70 g/mol
InChI Key: KXDRTSOIVASYNC-LLVKDONJSA-N
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Description

(R)-1-(4-Chlorophenyl)pentan-1-amine is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

KXDRTSOIVASYNC-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Foundational & Exploratory

(R)-1-(4-Chlorophenyl)pentan-1-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (R)-1-(4-Chlorophenyl)pentan-1-amine, a chiral amine of significant interest in medicinal chemistry and drug development. While specific data for this enantiomer is not widely available, this document synthesizes information from closely related compounds and general principles of organic chemistry to offer a comprehensive resource for researchers.

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This compound belongs to a class of compounds that are valuable precursors for various biologically active molecules. The presence of the 4-chlorophenyl group and a chiral center at the benzylic position makes it a versatile synthon for creating complex molecular architectures.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)pentan-1-amine and its Hydrochloride Salt

PropertyValueSource/Comment
CAS Number Not explicitly found for the (R)-enantiomer.The racemic hydrochloride salt is registered under 91428-39-6 .[1]
Molecular Formula C₁₁H₁₆ClN-
Molecular Weight 197.70 g/mol -
Appearance Likely a solid (hydrochloride salt).[1]The free base is expected to be an oil or low-melting solid.
Solubility Likely soluble in organic solvents.The hydrochloride salt is expected to have some water solubility.
Storage 4°C, protect from light.[1]Recommended for the hydrochloride salt.

Synthesis and Enantioselective Separation

The synthesis of this compound can be approached through two main strategies: asymmetric synthesis to directly obtain the desired enantiomer, or synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis

A common route to racemic 1-aryl-alkylamines involves the reductive amination of the corresponding ketone.

Workflow for Racemic Synthesis

G 4'-Chlorovalerophenone 4'-Chlorovalerophenone Imine Intermediate Imine Intermediate 4'-Chlorovalerophenone->Imine Intermediate + Ammonia Ammonia or Ammonium Salt Ammonia or Ammonium Salt Ammonia or Ammonium Salt->Imine Intermediate Reducing Agent (e.g., NaBH₃CN) Reducing Agent (e.g., NaBH₃CN) Racemic 1-(4-Chlorophenyl)pentan-1-amine Racemic 1-(4-Chlorophenyl)pentan-1-amine Reducing Agent (e.g., NaBH₃CN)->Racemic 1-(4-Chlorophenyl)pentan-1-amine Imine Intermediate->Racemic 1-(4-Chlorophenyl)pentan-1-amine Reduction

Caption: General workflow for the synthesis of racemic 1-(4-Chlorophenyl)pentan-1-amine.

Protocol for Racemic Synthesis (Adapted from a similar procedure for a propan-1-amine analog)[2]:

  • Imine Formation: To a solution of 4'-chlorovalerophenone in a suitable solvent (e.g., ethanol), add an ammonia source such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These reagents are selective for the reduction of the imine in the presence of the ketone.

  • Work-up: The reaction is quenched with water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel.

Asymmetric Synthesis and Chiral Separation

Achieving high enantiomeric purity is crucial for pharmaceutical applications. This can be accomplished through asymmetric synthesis or by separating the enantiomers of the racemic mixture.

Asymmetric Synthesis via Hydrogenation:

A well-established method for producing chiral amines is the asymmetric hydrogenation of a prochiral imine using a chiral catalyst.

Workflow for Asymmetric Synthesis

G N-aryl Imine N-aryl Imine This compound This compound N-aryl Imine->this compound Asymmetric Hydrogenation Chiral Catalyst (e.g., Ru-BINAP) Chiral Catalyst (e.g., Ru-BINAP) Chiral Catalyst (e.g., Ru-BINAP)->this compound Hydrogen Gas (H₂) Hydrogen Gas (H₂) Hydrogen Gas (H₂)->this compound

Caption: Asymmetric synthesis of this compound via hydrogenation.

Chiral Resolution:

Alternatively, the racemic amine can be resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid, followed by separation through crystallization.

Protocol for Chiral Resolution (General Procedure)[3]:

  • Salt Formation: Dissolve the racemic 1-(4-chlorophenyl)pentan-1-amine in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent.

  • Crystallization: Allow the diastereomeric salts to crystallize. One diastereomer will typically be less soluble and will precipitate out of the solution.

  • Isolation: Collect the crystals by filtration.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the enantiomerically enriched free amine.

  • Extraction: Extract the free amine with an organic solvent.

Analytical Characterization

The identity and purity of this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectra for the target molecule are not available, the expected chemical shifts can be predicted based on analogous structures. For instance, ¹H NMR data for 1-(4-chlorophenyl)propan-1-amine shows characteristic signals for the aromatic protons, the benzylic proton, and the alkyl chain.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines.[4]

General Chiral HPLC Method Development:

  • Column Screening: Screen a variety of chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Method Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (typically around 220-260 nm for a chlorophenyl group).

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Chiral amines with similar structural motifs are known to be key components in various drug candidates.

  • Antihistamines: The structurally related (R)-(4-chlorophenyl)(phenyl)methanamine is a key intermediate in the synthesis of Levocetirizine, a non-sedating antihistamine.[5]

  • Enzyme Inhibitors: The 3-amino-4-chlorophenyl moiety has been identified as a potent mimic of benzamidine, a common structural feature in inhibitors of enzymes such as Factor Xa, which is a target for anticoagulant drugs.[6]

  • Central Nervous System (CNS) Agents: Enantiomers of piperazine derivatives containing the (4-chlorophenyl)phenylmethyl group have been investigated for their therapeutic potential in CNS disorders.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard information for the racemic hydrochloride salt and other related compounds provides guidance on safe handling.

GHS Hazard Statements for 1-(4-Chlorophenyl)pentan-1-amine hydrochloride:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. While detailed information on this specific molecule is limited, this guide provides a comprehensive overview of its likely properties, synthesis, analysis, and applications based on data from closely related compounds. As with any chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into the synthesis and utility of this and similar chiral amines will undoubtedly contribute to the development of new and improved therapeutic agents.

References

  • PubChem. 1-(4-Chlorophenyl)propan-1-amine. Available from: [Link]

  • Royal Society of Chemistry. Supporting information for - Rsc.org. Available from: [Link]

  • EPA CompTox Chemicals Dashboard. 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone Properties. Available from: [Link]

  • PubChem. N-[1-(4-chlorophenyl)propyl]pentan-3-amine. Available from: [Link]

  • Pharmaffiliates. (R)-(4-Chlorophenyl)(phenyl)methanamine. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • Google Patents. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl].
  • PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Available from: [Link]

  • PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Available from: [Link]

Sources

The Delicate Dance of Structure and Activity: A Deep Dive into 1-Arylpentan-1-amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylpentan-1-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a foundational blueprint for a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the interaction of these molecules with key biological targets, with a particular focus on their role as modulators of monoamine transporters. By dissecting the influence of the aryl moiety, the pentyl chain, and the amine substituent, we will illuminate the intricate interplay between molecular architecture and pharmacological function. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and beyond, offering insights into rational drug design, synthesis, and biological evaluation.

Introduction: The Significance of the 1-Arylpentan-1-amine Core

The 1-arylpentan-1-amine framework is a recurring motif in a multitude of pharmacologically active agents, ranging from central nervous system (CNS) stimulants to potential therapeutics for a variety of disorders.[1] These compounds bear structural resemblance to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, and as such, often exert their effects by interacting with the corresponding monoamine transporters (DAT, NET, and SERT).[2] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, 1-arylpentan-1-amines can elevate their extracellular concentrations, leading to a cascade of downstream signaling events.

The versatility of this scaffold lies in its modular nature, allowing for systematic modifications at three key positions: the aromatic ring (Aryl), the five-carbon alkyl chain (pentan), and the primary amine. Each of these components plays a crucial role in defining the compound's affinity, selectivity, and intrinsic activity at its biological targets. A thorough understanding of the SAR of this class of compounds is therefore paramount for the rational design of novel molecules with desired pharmacological profiles, be it for the development of new therapeutics or as tool compounds to probe biological systems.

The Architectural Blueprint: Synthesis of 1-Arylpentan-1-amines

The synthesis of 1-arylpentan-1-amines can be achieved through several established synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry. A prevalent and versatile approach is the reductive amination of a corresponding 1-arylpentan-1-one precursor.

Experimental Protocol: Reductive Amination of 1-Phenylpentan-1-one

This protocol outlines a general procedure for the synthesis of N-substituted 1-phenylpentan-1-amines.

Materials:

  • 1-Phenylpentan-1-one

  • Primary or secondary amine (e.g., methylamine, ethylamine, pyrrolidine)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Acid catalyst (e.g., acetic acid, titanium(IV) isopropoxide)

  • Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

  • Imine/Enamine Formation: Dissolve 1-phenylpentan-1-one (1.0 eq) and the desired amine (1.1-1.5 eq) in the chosen anhydrous solvent. If necessary, a catalytic amount of acid can be added to facilitate the formation of the imine or enamine intermediate. The reaction is typically stirred at room temperature for 1-4 hours.

  • Reduction: The reducing agent (1.5-2.0 eq) is added portion-wise to the reaction mixture, maintaining the temperature at 0-25 °C. The reaction is then stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction is quenched by the slow addition of water or a mild acidic solution. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 1-arylpentan-1-amine.

Causality in Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for imines over ketones, minimizing side reactions. The use of an anhydrous solvent is essential to prevent the hydrolysis of the imine intermediate and the deactivation of the reducing agent.

Synthesis of Chiral 1-Arylpentan-1-amines

Enantiomerically pure 1-arylpentan-1-amines are often desired, as stereochemistry can profoundly impact biological activity. Several strategies can be employed to achieve enantioselective synthesis:

  • Chiral Auxiliaries: The use of a chiral amine in the reductive amination step can introduce stereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the primary amine.

  • Asymmetric Catalysis: The reduction of the imine intermediate can be performed using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst, to favor the formation of one enantiomer.[3]

  • Enzymatic Resolution: Transaminases can be used for the kinetic resolution of racemic 1-arylpentan-1-amines or the asymmetric synthesis from the corresponding ketone.[4]

1-Arylpentan-1-one 1-Arylpentan-1-one Imine Intermediate Imine Intermediate 1-Arylpentan-1-one->Imine Intermediate Condensation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine Intermediate 1-Arylpentan-1-amine 1-Arylpentan-1-amine Imine Intermediate->1-Arylpentan-1-amine Reduction Reducing Agent Reducing Agent Reducing Agent->1-Arylpentan-1-amine

Caption: General workflow for the synthesis of 1-arylpentan-1-amines via reductive amination.

Decoding the Molecular Dialogue: Structure-Activity Relationships

The pharmacological profile of a 1-arylpentan-1-amine is a direct consequence of its three-dimensional structure and the physicochemical properties of its constituent parts. The following sections dissect the SAR of this scaffold, focusing on its interactions with monoamine transporters.

The Aryl Moiety: The Key to Recognition

The nature and substitution pattern of the aryl ring are critical determinants of binding affinity and selectivity.

  • Substituent Position: The position of substituents on the aromatic ring can dramatically alter the pharmacological profile. For instance, in related phenethylamine classes, para-substitution is often well-tolerated and can enhance affinity, while ortho-substitution may introduce steric hindrance.[5]

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methyl, methoxy) on the phenyl ring can influence the molecule's interaction with the transporter binding pocket. For example, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers, which share a similar pharmacophore, 4'-chloro and 4'-iodo substituents on the phenyl ring resulted in the highest affinity for the dopamine transporter (DAT).[6]

  • Aromatic System: Replacing the phenyl ring with other aromatic systems, such as naphthyl or thiophenyl, can modulate binding affinity and introduce selectivity for different monoamine transporters.

The Pentyl Chain: A Spacer with Significance

The five-carbon alkyl chain, while seemingly a simple linker, plays a crucial role in orienting the pharmacophoric elements within the transporter binding site.

  • Chain Length: The optimal alkyl chain length for monoamine transporter inhibition is a subject of ongoing investigation. While many potent inhibitors, such as amphetamine and its analogs, possess a shorter propyl chain, the pentyl chain in the 1-arylpentan-1-amine series can still allow for high-affinity binding. The increased lipophilicity of the longer chain may enhance membrane permeability but could also lead to non-specific binding.[7]

  • Chain Conformation: The flexibility of the pentyl chain allows it to adopt various conformations within the binding pocket. The presence of bulky substituents on the chain can restrict this conformational freedom and potentially decrease binding affinity due to steric clashes.

The Amine Substituent: Tuning the Interaction

The amine group is a key pharmacophoric feature, typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transporter binding site.

  • N-Alkylation: The size and nature of the substituent(s) on the nitrogen atom significantly impact potency and selectivity.

    • Primary vs. Secondary vs. Tertiary Amines: Primary amines (unsubstituted) often serve as a good starting point. N-methylation or N-ethylation can sometimes enhance affinity for certain transporters. For instance, in a hypothetical series of N-ethylpentylamine analogs, N-ethyl and N-propyl substitution showed higher predicted affinity for DAT, SERT, and NET compared to the unsubstituted (primary amine) analog.[2]

    • Bulky Substituents: Larger N-alkyl groups or the incorporation of the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) can drastically alter the pharmacological profile, sometimes shifting the mechanism from a reuptake inhibitor to a releasing agent.

  • Stereochemistry: The stereocenter at the C1 position of the pentyl chain is of paramount importance. The two enantiomers of a chiral 1-arylpentan-1-amine can exhibit markedly different affinities and efficacies for their biological targets. It is common for one enantiomer to be significantly more potent than the other.[8]

cluster_SAR Structure-Activity Relationship of 1-Arylpentan-1-amines Aryl Aryl Moiety (Substituent Effects) Activity Biological Activity (Affinity & Selectivity) Aryl->Activity Pentyl Pentyl Chain (Length & Conformation) Pentyl->Activity Amine Amine Substituent (N-Alkylation & Stereochemistry) Amine->Activity

Caption: Key structural components influencing the biological activity of 1-arylpentan-1-amines.

Quantifying the Interaction: Biological Evaluation

To establish a robust SAR, it is essential to quantify the interaction of 1-arylpentan-1-amines with their biological targets. In vitro assays are the primary tools for this purpose.

Experimental Protocol: Monoamine Transporter Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound at DAT, SERT, and NET using a radioligand uptake inhibition assay.

Materials:

  • Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells)

  • Radiolabeled monoamine transporter substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)

  • Test compounds (1-arylpentan-1-amine analogs)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation cocktail and a scintillation counter

  • 96-well cell culture plates and filtration apparatus

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture the transporter-expressing cells under standard conditions. Seed the cells into 96-well plates and allow them to adhere and reach a suitable confluency.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compounds for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37 °C).

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled substrate to each well.

  • Uptake Termination: After a short incubation period (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate. This is typically done by fitting the data to a sigmoidal dose-response curve using appropriate software.[9] The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Self-Validating System: The inclusion of positive controls (known inhibitors of each transporter) and negative controls (untransfected cells) is crucial for validating the assay. The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

Data Presentation: A Comparative SAR Table

The following table presents hypothetical binding affinities (Ki in nM) for a series of 1-arylpentan-1-amine analogs at the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is illustrative and based on established SAR principles for related monoamine transporter ligands.[2]

Compound IDR1 (Aryl Substituent)R2 (N-Substituent)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 HH250500180
2 4-ClH12035090
3 4-CH3H180420150
4 HCH3200450160
5 HCH2CH315032085
6 4-ClCH2CH38028050

Interpretation of the Data:

  • Effect of Aryl Substitution: The introduction of a chloro group at the 4-position of the phenyl ring (Compound 2 vs. 1, and Compound 6 vs. 5) is predicted to enhance the binding affinity at all three transporters, with a more pronounced effect at DAT and NET. A methyl group at the same position (Compound 3) is also expected to increase affinity, albeit to a lesser extent than the chloro group.

  • Effect of N-Alkylation: N-methylation (Compound 4 vs. 1) and N-ethylation (Compound 5 vs. 1) are predicted to increase binding affinity across the board. The N-ethyl substituent appears to be slightly more favorable than the N-methyl group.

  • Synergistic Effects: The combination of a 4-chloro substituent on the aryl ring and an N-ethyl group on the amine (Compound 6) is predicted to result in the highest affinity for all three transporters in this series.

Concluding Remarks and Future Directions

The 1-arylpentan-1-amine scaffold continues to be a fertile ground for the discovery of novel and potent modulators of monoamine transporters. This guide has provided a foundational understanding of the key structure-activity relationships that govern the interaction of these compounds with their biological targets. The interplay between the electronic and steric properties of the aryl ring, the length and conformation of the pentyl chain, and the nature of the amine substituent offers a rich landscape for molecular design and optimization.

Future research in this area will likely focus on several key aspects:

  • Selectivity: The development of analogs with high selectivity for a single monoamine transporter remains a significant challenge and a key objective for therapeutic applications.

  • Mechanism of Action: A deeper understanding of the structural features that differentiate reuptake inhibitors from releasing agents is crucial for designing compounds with specific pharmacological profiles.

  • In Vivo Efficacy and Pharmacokinetics: Translating in vitro potency to in vivo efficacy requires careful consideration of pharmacokinetic properties such as metabolic stability, bioavailability, and blood-brain barrier penetration.

By leveraging the principles outlined in this guide, researchers can continue to explore the vast chemical space of 1-arylpentan-1-amines, paving the way for the development of the next generation of CNS-active agents.

References

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  • Lin, S., Lu, Y., He, H., Wang, M., Wu, W., He, L., ... & Li, J. (2008). Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists. Bioorganic & medicinal chemistry letters, 18(4), 1331-1335.
  • Casale, J. F., Hays, P. A., & Collins, J. M. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1411-1420.
  • Mueller, A. L., Artola, A., & Parnas, H. (1993). Multiple actions of arylalkylamine arthropod toxins on the N-methyl-D-aspartate receptor. Molecular pharmacology, 44(4), 847-856.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Sucic, K., & Sitte, H. H. (2020). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British journal of pharmacology, 177(8), 1735-1748.
  • Carroll, F. I., Howard, J. L., Howell, L. L., Fox, K. M., & Kuhar, M. J. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(25), 6401-6409.
  • O'Connor, K. A., & Roth, B. L. (2009). Synthesis and serotonin transporter activity of sulphur-substituted α-alkyl phenethylamines as a new class of anticancer agents. Bioorganic & medicinal chemistry letters, 19(24), 6965-6968.
  • Khan, I., Zaib, S., Batool, S., Niaz, H., Iqbal, J., & Khan, A. (2025). The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. European Journal of Medicinal Chemistry, 118381.

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A Technical Guide to the Physicochemical Properties of (R)-1-(4-chlorophenyl)pentylamine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. The decision between using a free base or a salt form can profoundly impact the drug's solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth technical examination of the key physical properties of (R)-1-(4-chlorophenyl)pentylamine, a chiral amine of interest, by comparing its free base form to its hydrochloride salt.

This document moves beyond a simple data summary, offering a causal analysis of why these properties differ, rooted in the fundamental principles of physical and organic chemistry. We provide field-proven, step-by-step experimental protocols for the determination of critical parameters such as melting point, aqueous solubility, pKa, and hygroscopicity. This guide is designed for researchers, scientists, and drug development professionals, equipping them with the knowledge to make informed decisions during the crucial pre-formulation and candidate selection stages.

The Fundamental Distinction: Free Base vs. Hydrochloride Salt

The functional core of (R)-1-(4-chlorophenyl)pentylamine is its primary amine group, which imparts basic properties. This allows it to exist in two principal forms:

  • The Free Base: A neutral, lipophilic organic molecule. Its properties are governed by intermolecular forces such as van der Waals interactions and hydrogen bonding involving the -NH2 group.

  • The Hydrochloride Salt: An ionic compound formed by the reaction of the basic amine with hydrochloric acid (HCl). In this form, the amine group is protonated to form an ammonium cation (R-NH3+), which is ionically bonded to a chloride anion (Cl-).

This transformation from a neutral molecule to an ionic salt is the primary driver for the significant differences in their physicochemical profiles. The strong electrostatic forces within the salt's crystal lattice and its ability to dissociate into ions in solution are critical to understanding its behavior.

G cluster_0 Acid-Base Equilibrium FreeBase R-NH₂ (Free Base) Lipophilic, Less Water-Soluble Hcl + HCl (Hydrochloric Acid) Salt ⇌ R-NH₃⁺ Cl⁻ (Hydrochloride Salt) Hydrophilic, More Water-Soluble G cluster_workflow pKa Determination Workflow A 1. Dissolve Sample (Free Base or Salt) B 2. Titrate with Acid or Base (e.g., 0.1 M HCl / NaOH) A->B C 3. Monitor pH (Calibrated Electrode) B->C D 4. Plot pH vs. Titrant Volume C->D E 5. Determine pKa (Half-Equivalence Point) D->E

Strategic Synthesis of Chiral Benzylic Amine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral benzylic amines are privileged pharmacophores deeply embedded in the architecture of modern therapeutics. In 2022 alone, FDA-approved small molecules such as olutasidenib and mavacamten prominently featured this motif, joining the ranks of blockbuster drugs like cinacalcet, sertraline, and rasagiline[1][2]. Historically, accessing enantiopure benzylic amines relied heavily on classical resolution techniques or stoichiometric chiral auxiliaries, which are inherently inefficient and generate significant chemical waste.

Modern medicinal chemistry demands highly atom-economical, scalable, and stereoconvergent synthetic methodologies. This whitepaper critically examines the state-of-the-art catalytic strategies for synthesizing chiral benzylic amines, focusing on biocatalytic cascades, transition-metal-catalyzed C(sp³)–H amination, and chemoenzymatic dynamic kinetic resolution (CE-DKR). By understanding the mechanistic causality behind these methods, drug development professionals can strategically integrate them to accelerate Structure-Activity Relationship (SAR) campaigns and streamline process chemistry.

Mechanistic Approaches to Asymmetric Synthesis

Biocatalysis: ω-Transaminases and Enzymatic Cascades

ω-Transaminases (ω-TAs) are highly selective pyridoxal-5′-phosphate (PLP)-dependent enzymes capable of directly converting prochiral ketones into chiral amines. However, a fundamental limitation of ω-TAs is the unfavorable thermodynamic equilibrium of the transamination reaction, which often leads to poor conversions and product inhibition[3].

To circumvent this, researchers have engineered multi-enzymatic cascade systems that continuously drive the equilibrium toward the desired product. A landmark advancement is the one-pot deracemization of racemic benzylic amines using a Monoamine Oxidase (MAO-N) and ω-TA cascade[4][5].

Causality of the Cascade:

  • Enantioselective Oxidation: An (S)-selective MAO-N selectively oxidizes the (S)-enantiomer of a racemic benzylic amine into an imine intermediate.

  • Hydrolysis: The imine spontaneously hydrolyzes in the aqueous buffer to form a prochiral ketone.

  • Reductive Amination: An (R)-selective ω-TA converts the ketone into the (R)-amine using a sacrificial amine donor (e.g., isopropylamine), yielding >99% enantiomeric excess (ee)[4][6].

Cascade Racemic Racemic Benzylic Amine (R/S mixture) S_Amine (S)-Amine Racemic->S_Amine Kinetic Resolution R_Amine (R)-Amine Racemic->R_Amine Unreacted Imine Imine Intermediate S_Amine->Imine MAO-N (Oxidation) Ketone Prochiral Ketone Imine->Ketone Spontaneous Hydrolysis Ketone->R_Amine ω-TA (Reductive Amination)

Biocatalytic deracemization cascade driving (S)-amine to (R)-amine via a ketone intermediate.

Transition-Metal Catalysis: Intermolecular C(sp³)–H Amination

While biocatalysis excels at ketone amination, transition-metal catalysis enables the direct functionalization of unactivated C(sp³)–H bonds. Recent breakthroughs in cationic copper catalysis have unlocked intermolecular enantioselective benzylic C(sp³)–H amination[7][8].

Mechanistic Logic: This transformation operates via a radical relay mechanism. A Cu(I) catalyst, coordinated with a chiral bisoxazoline (BOX) ligand, reacts with a peroxide oxidant to generate a reactive radical species. This species abstracts a hydrogen atom from the benzylic position (Hydrogen Atom Transfer, HAT), forming a benzylic radical[8][9]. The Cu(II)-amido complex then intercepts the benzylic radical in a highly stereocontrolled "radical rebound" step, forging the C–N bond with high enantioselectivity.

CuCatalysis Substrate Alkylarene (Benzylic C-H) Radical Benzylic Radical Substrate->Radical HAT (Peroxide) Cu_Cat Cu(I) / Chiral BOX Ligand Cu_II Cu(II)-Amido Complex Cu_Cat->Cu_II Oxidation + Amide Product Chiral Benzylic Amine Radical->Product Enantioselective C-N Formation Cu_II->Product Radical Rebound Product->Cu_Cat Catalyst Regeneration

Cu-catalyzed C(sp³)–H amination via Hydrogen Atom Transfer (HAT) and radical rebound.

Chemoenzymatic Dynamic Kinetic Resolution (CE-DKR)

For substrates resistant to direct asymmetric synthesis, CE-DKR offers a robust alternative. By coupling a heterogeneous metal catalyst (e.g., Pd nanocatalysts) for continuous in situ racemization with an enzyme (e.g., Candida antarctica lipase B, CALB) for selective acylation, racemic amines can be converted to enantiopure amides in a single pot. This method has been successfully applied to multigram-scale syntheses of 1-aminoindane, the chiral precursor to the Parkinson's drug rasagiline[10].

Quantitative Data & Performance Metrics

The selection of a synthetic route depends on substrate scope, required enantiomeric excess, and scalability. The following table summarizes the performance metrics of the core methodologies discussed.

MethodologyCatalyst SystemSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Scalability & Green Metrics
Biocatalytic Deracemization MAO-N + ω-TARacemic primary & secondary benzylic amines80 – 99%>99%High; aqueous buffer, ambient temp, requires co-factor recycling.
Cu-Catalyzed C(sp³)–H Amination [8]Cationic Cu(I) + Chiral BOX + PeroxideUnactivated alkylarenes & amides65 – 88%90 – 98%Moderate; highly step-economic, uses feedstock chemicals, requires strict inert atmosphere.
CE-DKR [10]Pd Nanocatalyst + CALBRacemic amines (e.g., 1-aminoindane)~80%96%High; proven on 73g scale, but enzyme degradation by Pd/H2 can require complex purification.
Zirconocene-Mediated Reduction Schwartz's Reagent + Sulfinyl KetiminesKetones (via chiral sulfinamides)75 – 95%>95% (de)High; operationally simple, moisture/air tolerant, excellent functional group tolerance.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol 1: One-Pot Biocatalytic Deracemization of Benzylic Amines

Objective: Convert a racemic benzylic amine to an enantiopure (R)-amine using a MAO-N/ω-TA cascade.

  • Enzyme and Buffer Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5).

    • Dissolve (S)-selective MAO-N (2 mg/mL) and (R)-selective ω-TA (5 mg/mL) in the buffer.

    • Causality Check: The pH must be strictly maintained at 7.5 to balance the optimal activity profiles of both enzymes and prevent premature imine degradation.

  • Reaction Initiation:

    • Add the racemic benzylic amine substrate (50 mM final concentration).

    • Add isopropylamine (500 mM) as the sacrificial amine donor and PLP (1 mM) as the co-factor.

    • Add catalase (1 mg/mL) to scavenge hydrogen peroxide generated by MAO-N, preventing oxidative deactivation of the transaminase[5].

  • Incubation and In-Process Monitoring:

    • Incubate the reaction at 30 °C with orbital shaking (250 rpm).

    • Self-Validation: At 4, 8, and 24 hours, extract a 50 µL aliquot, quench with 1M NaOH, extract with ethyl acetate, and analyze via chiral HPLC. The disappearance of the (S)-enantiomer and the stoichiometric rise of the (R)-enantiomer validates the cascade flux.

  • Workup and Isolation:

    • Upon >99% ee confirmation, acidify the aqueous layer to pH 2.0 with HCl to protonate the amine, and wash with dichloromethane to remove organic impurities.

    • Basify the aqueous layer to pH 12.0 with NaOH and extract the enantiopure (R)-amine with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Cu-Catalyzed Intermolecular Enantioselective C(sp³)–H Amination

Objective: Direct enantioselective amination of an alkylarene using a copper catalyst.

  • Catalyst Complexation (Glovebox Required):

    • In an argon-filled glovebox, combine CuPF₆(CH₃CN)₄ (10 mol%) and a chiral bisoxazoline (BOX) ligand (12 mol%) in anhydrous dichloromethane (DCM).

    • Stir for 30 minutes at room temperature until a homogenous blue/green solution forms, indicating successful Cu(I)-ligand complexation.

  • Substrate Addition:

    • Add the alkylarene substrate (1.0 equiv) and the primary amide nucleophile (1.5 equiv).

    • Causality Check: The alkylarene is used as the limiting reagent to maximize the atom economy of the more valuable complex fragment, a critical requirement for late-stage functionalization[11].

  • Oxidant Addition and Reaction:

    • Slowly add the peroxide oxidant (e.g., di-tert-butyl peroxide, 2.0 equiv).

    • Seal the reaction vessel, remove it from the glovebox, and stir at 40 °C for 24 hours.

  • Quenching and Purification:

    • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides.

    • Extract with DCM, concentrate, and purify via flash column chromatography. Determine ee% via chiral SFC (Supercritical Fluid Chromatography).

Strategic Integration in Medicinal Chemistry

The strategic selection of these building blocks directly impacts the velocity of drug discovery. In the development of MRTX0902, a clinical-stage cancer therapeutic, the chiral benzylamine motif was identified as a critical pharmacophore. Traditional routes required lengthy protection/deprotection sequences and late-stage chiral resolution via supercritical fluid chromatography, which bottlenecked analog synthesis[1][2].

By pivoting to catalytic asymmetric methodologies—such as the diastereoselective reduction of sulfinyl ketimines using Schwartz's reagent or direct Cu-catalyzed C–H amination—medicinal chemists can bypass resolution steps entirely. This stereoconvergent approach allows for the rapid, parallel synthesis of diverse benzylic amine libraries, dramatically accelerating the SAR cycle and improving the overall clinical success rates of drug candidates.

References

1.[7] Intermolecular Enantioselective Benzylic C(sp3)-H Amination via Cationic Copper Catalysis. ChemRxiv. 2.[10] A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. 3.[8] Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. ResearchGate. 4. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. 5. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry. 6.[11] Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. ResearchGate. 7.[9] ORGANIC CHEMISTRY - Xingwei Li. Shaanxi Normal University. 8.[3] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. 9.[2] Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC. 10.[5] Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. 11.[6] Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp 3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX. PMC.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(4-chlorophenyl)pentan-1-amine HCl for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-(4-chlorophenyl)pentan-1-amine hydrochloride (CAS No: 91428-39-6). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols. By synthesizing available data, it aims to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement field-proven safety measures when working with this research chemical.

Section 1: Chemical Identity and Physicochemical Properties

1-(4-chlorophenyl)pentan-1-amine HCl is a solid organic compound typically used in research and development settings.[1] Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is not widely published, key information has been consolidated from supplier technical data.

Table 1: Chemical Identifiers and Known Properties

Property Value Source(s)
Chemical Name 1-(4-chlorophenyl)pentan-1-amine hydrochloride [1][2]
CAS Number 91428-39-6 [1][2]
Molecular Formula C₁₁H₁₇Cl₂N [1][2]
Molecular Weight 234.17 g/mol [1][2]
Physical Form Solid [1]
Purity Typically ≥98% [1][2]
Storage Temperature 4°C, protect from light [1]

| Melting/Boiling Point | Data not available |[3] |

A notable data gap exists for key physicochemical properties such as melting point, boiling point, and water solubility. This absence of data necessitates a more cautious approach, as properties like volatility and solubility can significantly impact exposure routes and cleanup procedures.

Section 2: Hazard Analysis and Risk-Based Assessment

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of a chemical. For 1-(4-chlorophenyl)pentan-1-amine HCl, the classification indicates it is a harmful and irritant substance.[1]

Table 2: GHS Hazard Profile

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1][2]

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1][2] |

Deconstructing the Hazards: From Statement to Practice

Understanding the "why" behind these hazard statements is critical for developing intuitive and effective safety protocols.

  • H302 - Harmful if swallowed: This indicates moderate acute toxicity if the substance is ingested. In a laboratory setting, the primary risk of ingestion comes from indirect contact, such as touching one's mouth with contaminated gloves or hands, or through contaminated food and drink. This underscores the critical importance of strict personal hygiene and prohibiting eating or drinking in the laboratory.[4]

  • H315 & H319 - Skin and Serious Eye Irritation: These classifications imply that direct contact with the solid or its dust can cause inflammation and damage to the skin and eyes.[5] The "serious" designation for eye irritation highlights the potential for significant, possibly irreversible, damage. This is the primary driver for mandating the use of protective gloves and chemical safety goggles.

  • H335 - May cause respiratory irritation: As a solid, the main inhalation risk from this compound is the aerosolization of fine dust particles during handling, such as weighing or transferring the material.[5] These particles can irritate the nose, throat, and lungs. This hazard is the principal justification for requiring the use of engineering controls like a chemical fume hood.

A Proactive Risk Assessment Workflow

A dynamic risk assessment should precede any experiment. The following workflow illustrates a logical sequence for ensuring all safety aspects are considered before work begins.

RiskAssessment start_node 1. Identify Compound & Hazards node_scale 2. Assess Experimental Scale start_node->node_scale Review GHS: H302, H315, H319, H335 process_node process_node decision_node decision_node control_node control_node end_node 7. Proceed with Experiment node_controls 3. Define Primary Engineering Controls node_scale->node_controls mg vs. g scale? node_ppe 4. Select Required PPE node_controls->node_ppe Fume Hood Required for Dust (H335) node_waste 5. Plan Waste Disposal node_ppe->node_waste Gloves, Goggles, Lab Coat node_emergency 6. Review Emergency Procedures node_waste->node_emergency Segregate as Hazardous Waste node_emergency->end_node Spill & Exposure Response Known

Caption: Proactive Risk Assessment Workflow for Chemical Handling.

Section 3: Protocols for Safe Handling and Exposure Control

Based on the hazard analysis, a multi-layered approach to exposure control is necessary, prioritizing engineering controls, supplemented by administrative procedures and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing the most effective level of protection.

  • Chemical Fume Hood: All manipulations of 1-(4-chlorophenyl)pentan-1-amine HCl that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6] This directly mitigates the respiratory irritation hazard (H335).

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][6] Their proximity is crucial for an effective response to an accidental eye or skin exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect against skin and eye exposure (H315, H319) and should be used in conjunction with engineering controls.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.[3]
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. Protects against dust particles or splashes causing serious eye irritation.[3][7]
Skin/Body Protection Laboratory coat. Provides a removable barrier to protect skin and personal clothing from contamination.[6]

| Respiratory Protection | Not typically required if work is conducted within a fume hood. | If engineering controls fail or for large-scale cleanup, a government-approved respirator may be necessary.[6] |

Step-by-Step Protocol for Weighing and Handling
  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, gloves, safety goggles).

  • Staging: Place a weigh boat on the analytical balance inside the fume hood, along with a clean spatula and the chemical container.

  • Taring: Close the sash and tare the balance with the empty weigh boat.

  • Transfer: Open the container inside the hood. Using the spatula, carefully transfer the desired amount of solid to the weigh boat, minimizing any actions that could create airborne dust.

  • Sealing: Immediately and tightly close the primary chemical container.

  • Measurement: Close the sash and record the final weight.

  • Cleanup: Use a brush to sweep any minor residual powder into the weigh boat or a designated solid waste container within the hood. Wipe down the spatula and the work surface with a damp cloth or towel.[6]

  • Doffing: Once the procedure is complete and the area is clean, remove gloves and wash hands thoroughly.[7]

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response Protocol

The appropriate response to a spill depends on its scale and location. The following workflow outlines the general decision-making process.

SpillResponse start_node Spill Occurs a Alert personnel in immediate area start_node->a decision_node decision_node action_node action_node end_node Decontaminate Area & Report Incident b Is the spill large or outside of a fume hood? a->b c Evacuate Area. Contact EH&S. b->c Yes d Don appropriate PPE b->d No (Small, Contained) e Cover with inert absorbent material d->e f Sweep up carefully, avoiding dust creation e->f g Place in a sealed container for hazardous waste f->g g->end_node

Caption: Decision-Making Workflow for Chemical Spill Response.

For a small spill inside a fume hood, personnel should wear appropriate PPE, sweep up the material, place it in a sealed container for disposal, and decontaminate the area.[3] Do not let the product enter drains.[7][8] For larger spills or any spill outside of a containment hood, evacuate the area and contact the institution's environmental health and safety (EH&S) department.[8]

First Aid Measures

Immediate and correct first aid is vital. This safety data sheet should be shown to attending medical personnel.[6]

Table 4: First Aid Procedures

Exposure Route Action Source(s)
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [3][6][7]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical advice. [3][6][7]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention. [3][6][7]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately if you feel unwell. |[3][6] |

Section 5: Storage and Disposal

Proper storage and disposal are final, but crucial, steps in the chemical lifecycle to ensure safety and regulatory compliance.

Conditions for Safe Storage
  • Container: Keep the container tightly closed to prevent contamination and potential release.[3][4]

  • Environment: Store in a cool, dry, and well-ventilated place.[3][4] The recommended storage temperature is 4°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[5][8]

  • Light: Protect from direct sunlight and light.[1][3]

Waste Disposal

Unused material and its container must be treated as hazardous waste. Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[4][7] Do not dispose of it in standard laboratory trash or down the drain.

References

  • CAS#:151-06-4 | 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride | Chemsrc. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

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Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(4-chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral 1-arylalkylamines are privileged pharmacophores deeply embedded in the structures of CNS therapeutics, calcimimetics, and antidiabetic agents[1]. The target molecule, (R)-1-(4-chlorophenyl)pentan-1-amine (CAS: 91428-39-6 for the hydrochloride salt[2]), presents a unique synthetic challenge due to the steric similarities between its para-chlorophenyl ring and its linear aliphatic pentyl chain.

To support drug development professionals and scale-up chemists[3], this application note details two orthogonal, self-validating methodologies for the asymmetric synthesis of this molecule:

  • Biocatalytic Asymmetric Amination: A green, highly enantioselective route utilizing an engineered

    
    -Transaminase (
    
    
    
    -TA).
  • Chemical Asymmetric Synthesis: A robust, scalable benchtop method leveraging Ellman’s chiral sulfinamide auxiliary[4].

Method A: Biocatalytic Route ( -Transaminase)

Principle and Causality

Omega-transaminases (


-TAs) catalyze the transfer of an amino group from an amine donor to a ketone acceptor via a pyridoxal-5'-phosphate (PLP) dependent "ping-pong bi-bi" mechanism. Because the thermodynamic equilibrium of transamination typically favors the ketone, a massive excess of an inexpensive amine donor (Isopropylamine, IPA) is utilized to drive the reaction forward.

The engineered (R)-selective


-TA specifically orientates the bulky 4-chlorophenyl group into its large binding pocket and the butyl chain (the remainder of the pentyl group) into its small binding pocket, ensuring strict Re-face amination.

TransaminaseCycle IPA Isopropylamine PLP Enzyme-PLP (Resting) IPA->PLP NH2 Transfer Ketone 1-(4-chlorophenyl)pentan-1-one PMP Enzyme-PMP (Aminated) Ketone->PMP Substrate Binding PLP->PMP Forward Half-Reaction Amine This compound PLP->Amine Chiral Release PMP->PLP Reverse Half-Reaction Acetone Acetone (Byproduct) PMP->Acetone Release

Caption: PLP-mediated ping-pong bi-bi catalytic cycle of ω-Transaminase.

Step-by-Step Protocol & Self-Validating Controls
  • Buffer Preparation: Prepare 500 mL of 100 mM sodium phosphate buffer. Add 1 mM PLP (cofactor). Adjust to pH 7.5.

  • Amine Donor Addition: Add isopropylamine (IPA) to a final concentration of 500 mM. Critical Control: IPA addition will spike the pH. Re-adjust the pH to exactly 7.5 using 1M HCl. If the pH exceeds 8.0, enzyme denaturation will occur.

  • Substrate Solubilization: Dissolve 1-(4-chlorophenyl)pentan-1-one (50 mM final concentration) in DMSO (10% v/v of the final reaction volume) to overcome the high lipophilicity of the ketone.

  • Biocatalysis: Add 5 mg/mL of lyophilized (R)-selective

    
    -TA. Incubate at 30°C with 200 rpm orbital shaking for 24 hours.
    
  • In-Process Control (IPC): Monitor the reaction via HPLC. The system is self-validating: if conversion stalls at ~50%, the pH has likely drifted due to acetone formation. Use an autotitrator to maintain pH 7.5.

  • Workup: Basify the aqueous phase to pH 11.0 with 2M NaOH (deprotonating the product amine). Extract with MTBE (3 x 200 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and precipitate the product by bubbling anhydrous HCl gas to yield the hydrochloride salt.

Method B: Chemical Route (Ellman's Auxiliary)

Principle and Causality

When scaling up novel derivatives where biocatalyst screening is a bottleneck, the chemical route using (R)-tert-butanesulfinamide (Ellman's auxiliary) is the industry standard[5].

The causality of the stereocontrol lies in the transition state of the reduction step. The condensation of the ketone with (R)-tert-butanesulfinamide requires a Lewis acid—Titanium(IV) ethoxide (Ti(OEt)₄)—which serves a dual purpose: it activates the ketone carbonyl for nucleophilic attack and irreversibly scavenges the generated water, driving the equilibrium toward the imine[4]. During the subsequent reduction with NaBH₄, the bulky tert-butyl group of the auxiliary sterically blocks the Si-face of the imine. Hydride attack is therefore forced to occur from the less hindered Re-face, yielding the (R,R)-diastereomer.

EllmanSynthesis Ketone 1-(4-chlorophenyl)pentan-1-one Imine (R)-Sulfinyl Ketimine Ketone->Imine Ti(OEt)4, THF, 70°C Aux (R)-tert-Butanesulfinamide Aux->Imine Condensation Amine_Prot (R,R)-Sulfinamide Imine->Amine_Prot NaBH4, THF, -50°C (Diastereoselective) Product This compound Amine_Prot->Product HCl, MeOH (Deprotection)

Caption: Stereoselective synthesis workflow utilizing Ellman's chiral auxiliary.

Step-by-Step Protocol & Self-Validating Controls
  • Imine Condensation: Under an inert argon atmosphere, dissolve 1-(4-chlorophenyl)pentan-1-one (10.0 mmol) and (R)-tert-butanesulfinamide (12.0 mmol) in 30 mL of anhydrous THF. Add Ti(OEt)₄ (20.0 mmol). Reflux at 70°C for 12 hours.

  • IPC 1 (Condensation): Analyze via TLC (Hexanes/EtOAc 8:2). Self-validation: The presence of unreacted ketone indicates moisture ingress deactivating the Ti(OEt)₄.

  • Diastereoselective Reduction: Cool the reaction mixture to exactly -50°C. Causality: Lower temperatures rigidify the transition state, maximizing the diastereomeric ratio (dr). Slowly add NaBH₄ (30.0 mmol) in portions. Stir for 4 hours, allowing the temperature to slowly reach -20°C.

  • IPC 2 (Stereocontrol): Quench a 0.5 mL aliquot with brine, extract with EtOAc, and perform ¹H NMR. Self-validation: The tert-butyl group should appear as a single major singlet (~1.2 ppm). A second singlet indicates the undesired (R,S)-diastereomer (target dr > 95:5).

  • Deprotection: Isolate the (R,R)-sulfinamide via flash chromatography. Dissolve in MeOH (20 mL) and add 4M HCl in 1,4-dioxane (10 mL). Stir at room temperature for 1 hour to cleave the auxiliary. Concentrate in vacuo and triturate with diethyl ether to yield the pure (R)-amine hydrochloride.

Quantitative Data Summary

The following table summarizes the comparative metrics of both methodologies based on standardized laboratory scale-up conditions (10 mmol scale).

MetricMethod A: Biocatalytic (

-TA)
Method B: Chemical (Ellman's)
Overall Isolated Yield 78%65% (over 3 steps)
Enantiomeric Excess (ee) > 99%96% (derived from dr 98:2)
Reaction Time 24 hours (single step)36 hours (multi-step)
Environmental Impact Low (Aqueous, mild conditions)High (Heavy metals, cryogenic temps)
Primary Limitation Substrate solubility (requires DMSO)Stoichiometric chiral auxiliary cost

References

  • Yraola, F., et al. "New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking." Journal of Medicinal Chemistry, 2006. Available at:[Link]

  • Nottingham ePrints. "Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives." University of Nottingham, 2018. Available at:[Link]

  • Lu, B., et al. "2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide): A Versatile Chiral Reagent." ResearchGate, 2005. Available at:[Link]

Sources

Application Note & Protocol: Synthesis of N-Alkyl-1-(4-chlorophenyl)pentanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This powerful reaction enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][4] This application note provides a comprehensive, field-proven protocol for the reductive amination of 1-(4-chlorophenyl)pentan-1-one, a common ketone intermediate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this essential synthetic strategy.

Mechanistic Overview: The "Why" Behind the "How"

The reductive amination of a ketone, such as 1-(4-chlorophenyl)pentan-1-one, with a primary amine proceeds through a two-step sequence that is often performed in a single pot ("one-pot" reaction).[5] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ketone. This is followed by a series of proton transfers and subsequent dehydration to form an imine intermediate.[1][3] The formation of the imine is a reversible process and is typically catalyzed by mild acid.[2][6]

  • Reduction of the Imine: The newly formed imine (or its protonated form, the iminium ion) is then reduced to the corresponding secondary amine.[3][7][8] This reduction is achieved through the use of a selective reducing agent that preferentially reduces the C=N double bond of the imine over the C=O double bond of the starting ketone.[4][9] This selectivity is paramount for the success of a one-pot reductive amination.[9]

Reductive_Amination_Mechanism Ketone 1-(4-chlorophenyl)pentan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Amine_Product N-Alkyl-1-(4-chlorophenyl)pentanamine Iminium->Amine_Product + [H-] from Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Iminium

Caption: Mechanism of Reductive Amination.

Choosing the Right Reducing Agent: A Critical Decision

The selection of the reducing agent is arguably the most critical parameter in a reductive amination protocol. While several reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior choice for many applications, including the one detailed here.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly mild and selective, reducing iminium ions much faster than ketones.[6][9][10] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, preventing the undesired reduction of the starting ketone.[6] It is also convenient to handle as a stable, commercially available solid.[9]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN has been a popular choice for reductive aminations.[4][9] It is also selective for imines at a controlled pH (typically 6-8).[4][9] However, NaBH₃CN is highly toxic and can release hydrogen cyanide gas, especially under acidic conditions, necessitating stringent safety precautions.[11][12][13][14][15]

For this protocol, we will utilize sodium triacetoxyborohydride due to its enhanced safety profile and excellent selectivity, which generally leads to cleaner reactions and higher yields.[16]

Experimental Protocol: Reductive Amination of 1-(4-chlorophenyl)pentan-1-one

This protocol describes the reaction of 1-(4-chlorophenyl)pentan-1-one with a generic primary amine (R-NH₂). The specific amine should be chosen based on the desired final product.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
1-(4-chlorophenyl)pentan-1-one196.675.0983 mgStarting ketone.
Primary Amine (R-NH₂)Varies5.5 (1.1 eq)VariesUse a slight excess to drive imine formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.947.5 (1.5 eq)1.59 gThe reducing agent. Should be added portion-wise.
1,2-Dichloroethane (DCE)--25 mLAnhydrous solvent. Can also use tetrahydrofuran (THF).[6][16]
Glacial Acetic Acid60.05(Optional)1-2 dropsCatalyst for imine formation, especially with less reactive amines.
Saturated Sodium Bicarbonate Solution--~20 mLFor quenching the reaction.
Dichloromethane (DCM) or Ethyl Acetate--~3 x 20 mLFor extraction.
Anhydrous Sodium Sulfate or Magnesium Sulfate--As neededFor drying the organic layer.
Step-by-Step Procedure

Experimental_Workflow Start Start Step1 1. Dissolve ketone and amine in DCE. Start->Step1 Step2 2. (Optional) Add acetic acid catalyst. Step1->Step2 Step3 3. Stir for 30-60 min for imine formation. Step2->Step3 Step4 4. Add NaBH(OAc)3 portion-wise. Step3->Step4 Step5 5. Monitor reaction by TLC/LC-MS. Step4->Step5 Step6 6. Quench with sat. NaHCO3 solution. Step5->Step6 Step7 7. Extract with organic solvent. Step6->Step7 Step8 8. Dry, filter, and concentrate. Step7->Step8 Step9 9. Purify by column chromatography. Step8->Step9 End End: Purified Product Step9->End

Caption: Experimental Workflow for Reductive Amination.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 1-(4-chlorophenyl)pentan-1-one (983 mg, 5.0 mmol).

  • Addition of Amine and Solvent: Add the primary amine (5.5 mmol, 1.1 eq) followed by anhydrous 1,2-dichloroethane (25 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. If the amine is weakly basic, a catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate this step.[6][16]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq) to the reaction mixture in small portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-1-(4-chlorophenyl)pentanamine.

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride: While safer than sodium cyanoborohydride, NaBH(OAc)₃ is water-sensitive and should be handled in a dry environment.[17]

  • 1,2-Dichloroethane: DCE is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.

Conclusion

This application note provides a detailed and reliable protocol for the reductive amination of 1-(4-chlorophenyl)pentan-1-one using sodium triacetoxyborohydride. By understanding the underlying mechanism and adhering to the outlined procedure, researchers can confidently synthesize a wide range of N-alkylated amine products. The use of NaBH(OAc)₃ offers a safer and often more efficient alternative to traditional reducing agents, making this a valuable addition to the synthetic chemist's toolbox.

References

  • Sodium Cyanoborohydride SOP. (n.d.).
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SodiumCyanoborohydride-25895-60-7.docx. (n.d.). University of Georgia Research.
  • Myers, J. W. (n.d.). Chem 115: Reductive Amination.
  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Wikipedia. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sodium cyanoborohydride solution. (n.d.). AK Scientific, Inc.
  • 111620 - Sodium cyanoborohydride - Safety Data Sheet. (n.d.).
  • Material safety data sheet - sodium cyanoborohydride. (n.d.). oxfordlabchem.com.
  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. Retrieved from [Link]

  • Separation of secondary and tertiary amines. (n.d.). ECHEMI.
  • Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination. (n.d.). Benchchem.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 7). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.).
  • Direct Asymmetric Reductive Amination of α-Keto Acetals. (n.d.). The Royal Society of Chemistry.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved from [Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. (2026, February 27). ACS Omega. Retrieved from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26).

Sources

Application Note: Salt Formation and Crystallization Protocols for (R)-1-(4-chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the salt formation of (R)-1-(4-chlorophenyl)pentan-1-amine , a lipophilic chiral primary amine. Due to the presence of the pentyl chain, this molecule exhibits a high propensity for "oiling out" during acidification. This guide provides two distinct workflows:

  • Standard Stabilization: Formation of the Hydrochloride (HCl) salt for bulk storage and stability.

  • Chiral Enrichment: Formation of the (S)-Mandelate salt to upgrade enantiomeric excess (ee%) via diastereomeric resolution.

Pre-Formulation Logic & Strategic Analysis

Physicochemical Context

The free base, This compound , is a lipophilic liquid at room temperature with a pKa estimated between 9.0 and 9.5 (typical for benzylamine analogs). It is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Salt formation is strictly required for long-term stability and handling.

The "Oiling Out" Challenge

A critical processing risk for this molecule is the formation of a metastable oil phase rather than a crystalline solid upon acid addition. This is caused by the lipophilic pentyl chain lowering the lattice energy relative to the solvation energy in polar solvents.

  • Mitigation Strategy: Use of a non-polar anti-solvent system (e.g., Ethyl Acetate/Heptane) combined with high-shear seeding is required to force nucleation.

Salt Selection Decision Tree

The following logic flow dictates the choice of salt form based on the purity of the starting material.

SaltSelection Start Starting Material: This compound CheckPurity Check Enantiomeric Purity (HPLC) Start->CheckPurity HighPurity ee% > 98% CheckPurity->HighPurity High Quality LowPurity ee% < 98% (or Racemic) CheckPurity->LowPurity Needs Upgrade ProcessA PROTOCOL A: HCl Salt Formation (Stabilization) HighPurity->ProcessA ProcessB PROTOCOL B: (S)-Mandelic Acid Resolution (Chiral Upgrade) LowPurity->ProcessB Output1 Target: Stable Solid API ProcessA->Output1 Output2 Target: Enantiopure Intermediate ProcessB->Output2

Figure 1: Decision matrix for selecting the appropriate salt formation protocol.

Protocol A: Hydrochloride Salt Formation (Standard)

Objective: To convert high-purity free base into a stable, non-hygroscopic hydrochloride salt. Safety Warning: HCl gas and solvents are flammable/corrosive. Perform in a fume hood.

Materials
  • Substrate: this compound (Free Base).

  • Solvent: Ethyl Acetate (anhydrous).

  • Acid Source: 4M HCl in 1,4-Dioxane (Preferred over gas bubbling for stoichiometry control).

  • Anti-solvent: n-Heptane or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 10.0 g of the free base amine in 50 mL of Ethyl Acetate (5 vol) at room temperature (20–25°C).

    • Note: Ensure the solution is clear. If water is present, dry over Na₂SO₄ first.

  • Acid Addition (Controlled):

    • Cool the solution to 0–5°C using an ice bath.

    • Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate should form immediately. If an oil forms, stop addition and scratch the glass sidewall or add a seed crystal.

  • Aging (Ostwald Ripening):

    • Once addition is complete, remove the ice bath and allow the slurry to warm to room temperature.

    • Stir at 200 RPM for 2 hours. This "ages" the crystals, converting fines into filterable solids.

  • Anti-Solvent Crystallization (Optional but Recommended):

    • If yield is low (<70%), slowly add 20 mL of n-Heptane over 30 minutes.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake 2x with cold Ethyl Acetate/Heptane (1:1).

    • Dry under vacuum at 45°C for 12 hours.

Expected Yield: 85–95% Target Melting Point: ~150–160°C (Determine via DSC).

Protocol B: Diastereomeric Resolution (Chiral Upgrade)

Objective: To upgrade the enantiomeric excess (ee) of a partially resolved or racemic mixture using (S)-Mandelic Acid. Mechanism: (S)-Mandelic acid forms a less soluble diastereomeric salt with the (R)-amine, allowing the (S)-amine to remain in the mother liquor.

Materials
  • Resolving Agent: (S)-(+)-Mandelic Acid (0.5 to 1.0 equivalents).

  • Solvent System: Isopropanol (IPA) / Water (95:5).

Step-by-Step Procedure
  • Screening Setup:

    • Dissolve 5.0 g of the amine substrate in 25 mL of Isopropanol at 60°C.

  • Agent Addition:

    • Add 1.0 equivalent of (S)-Mandelic acid solid directly to the hot solution.

    • Stir until fully dissolved.

  • Controlled Cooling (Critical):

    • Cool the solution slowly (10°C per hour) to room temperature.

    • Do not crash cool. Rapid cooling traps the unwanted isomer.

  • Crystallization:

    • Allow the mixture to stand at 4°C for 12 hours.

    • The (R)-Amine-(S)-Mandelate salt will crystallize as white needles.

  • Filtration & Recrystallization:

    • Filter the solid.

    • Validation: Take a small sample, break the salt (using NaOH/DCM), and check chiral HPLC.

    • If ee% is <99%, recrystallize the wet cake again from hot Ethanol.

  • Salt Break (Recovery of Free Base):

    • Suspend the purified salt in DCM.

    • Add 1M NaOH until pH > 12.

    • Separate organic layer, dry, and evaporate to yield pure (R)-amine.

Analytical Validation & Troubleshooting

Physicochemical Comparison
PropertyFree BaseHCl Salt(S)-Mandelate Salt
State Oily Liquid / Low MP SolidCrystalline SolidCrystalline Needles
Solubility (Water) Negligible (<0.1 mg/mL)High (>50 mg/mL)Moderate
Hygroscopicity N/A (Oxidizes)Low to ModerateLow
Storage Under Argon, -20°CAmbient, DesiccatorAmbient
Troubleshooting "Oiling Out"

If the product forms a sticky gum instead of a solid:

  • Re-heat: Warm the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of the desired salt (if available) at the cloud point.

  • Slow Down: Reduce the cooling rate or the rate of anti-solvent addition.

  • Change Solvent: Switch from Ethyl Acetate to Methyl tert-butyl ether (MTBE), which is less solubilizing for the salt.

Experimental Workflow Diagram

Workflow Input Crude Amine (Oil) Dissolve Dissolution (EtOAc or IPA) Input->Dissolve Acid Add Acid (HCl or Mandelic) Dissolve->Acid Cryst Crystallization (Cooling/Seeding) Acid->Cryst Nucleation Filter Filtration Cryst->Filter Dry Drying (Vac Oven 45°C) Filter->Dry

Figure 2: General unit operation workflow for salt formation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4]

    • Rationale: The definitive guide for salt selection criteria and pKa m
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride Product Page.

    • Rationale: Confirms commercial existence of the HCl salt and safety d
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

    • Rationale: Provides the theoretical basis for using Mandelic acid for benzylamine resolution.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

    • Rationale: Source for the "Oiling Out" mitigation strategies and crystalliz

Sources

Application Note: Synthesis of Novel Calcimimetic Analogs via Reductive Amination of (R)-1-(4-chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the protocol for synthesizing Type II calcimimetic analogs by utilizing (R)-1-(4-chlorophenyl)pentan-1-amine as a novel chiral scaffold.

Calcimimetics are allosteric modulators of the Calcium-Sensing Receptor (CaSR).[1][2][3] The archetypal drug in this class, Cinacalcet , utilizes a naphthalene-based chiral amine.[4][5] However, optimization of potency and metabolic stability often requires exploring alternative lipophilic "head" groups. The this compound scaffold offers a unique steric and electronic profile—replacing the bulky naphthyl group with a para-chlorophenyl moiety and extending the alkyl chain to a pentyl group. This modification probes the hydrophobic tolerance of the CaSR transmembrane domain (TMD) binding pocket.

This guide focuses on the reductive amination coupling of this specific amine with 3-[3-(trifluoromethyl)phenyl]propanal (the "tail" fragment of Cinacalcet) to generate a hybrid analog.

Biological Context: CaSR Signaling Pathway[6]

Understanding the target is critical for analog design. Calcimimetics function as Positive Allosteric Modulators (PAMs), lowering the threshold for CaSR activation by extracellular calcium (


).

CaSR_Signaling Ligand Calcimimetic Analog (Allosteric Binder) CaSR CaSR (GPCR) Transmembrane Domain Ligand->CaSR Potentiation Ca Extracellular Ca²⁺ (Orthosteric Ligand) Ca->CaSR Activation Gq Gαq/11 Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Intracellular Ca²⁺ Release (PTH Suppression) ER->Response Ca²⁺ Efflux

Figure 1: Signal transduction pathway of the Calcium-Sensing Receptor (CaSR).[1] Calcimimetics bind to the transmembrane domain, enhancing Gq-coupling and downstream IP3-mediated calcium release.

Synthetic Strategy: Reductive Amination[4][7][8][9][10][11]

The synthesis utilizes a convergent strategy. The critical step is the formation of the C-N bond via reductive amination using Sodium Triacetoxyborohydride (STAB) .[6] STAB is selected over NaBH₄ or catalytic hydrogenation because it selectively reduces the immonium intermediate without reducing the aldehyde starting material, minimizing side reactions (alcohol formation).

Reaction Scheme Workflow

Synthesis_Workflow Amine (R)-1-(4-chlorophenyl) pentan-1-amine Imine Imine/Iminium Intermediate Amine->Imine Aldehyde 3-[3-(trifluoromethyl) phenyl]propanal Aldehyde->Imine Reduction Reduction (NaBH(OAc)₃ / DCE) Imine->Reduction Crude Secondary Amine (Free Base) Reduction->Crude Salt HCl Salt Formation (Final API Analog) Crude->Salt

Figure 2: Convergent synthesis workflow. The chiral amine and hydrocinnamaldehyde derivative are coupled via a one-pot reductive amination.

Detailed Experimental Protocols

Protocol A: Reductive Amination Coupling

Objective: Synthesize the secondary amine free base.

Materials:

  • Amine: this compound (1.0 equiv)

  • Aldehyde: 3-[3-(trifluoromethyl)phenyl]propanal (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Quench: Sat. NaHCO₃

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous DCE (10 mL).

  • Imine Formation: Add 3-[3-(trifluoromethyl)phenyl]propanal (1.1 mmol) to the amine solution.

    • Expert Insight: Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the imine, reducing the risk of direct aldehyde reduction.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Note: Gas evolution (AcOH) may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) under nitrogen atmosphere. Monitor by TLC or LC-MS (typically complete in 4–16 hours).

  • Quench: Once the amine is consumed, quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

Protocol B: Hydrochloride Salt Formation

Objective: Convert the lipophilic oil into a stable, water-soluble solid for biological testing.

Procedure:

  • Dissolve the crude free base in a minimal amount of Diethyl Ether or Ethanol.

  • Cool to 0°C.

  • Add 2.0 M HCl in Diethyl Ether (or 1.25 M HCl in MeOH) dropwise until pH < 3.

  • A white precipitate should form.[7] If oiling occurs, triturace with pentane or hexanes.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

Quantitative Data & Validation

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
This compound~197.71.0Chiral Scaffold
3-[3-(trifluoromethyl)phenyl]propanal202.171.1Linker/Tail
NaBH(OAc)₃211.941.5Selective Reductant
1,2-Dichloroethane-SolventMedium (0.1 M)
QC Checkpoints (Self-Validating System)

To ensure the protocol is working ("Trustworthiness"), perform these checks:

  • In-Process Control (IPC) - LCMS:

    • Target Mass: Calculate [M+H]⁺.

    • Formula: C₂₁H₂₅ClF₃N (approximate for the coupled product).

    • Check: Disappearance of the amine peak (M+H ~198). If aldehyde persists, it is easily removed during acid/base workup, but amine persistence indicates stalled reaction.

  • Chiral Purity (HPLC):

    • Use a Chiralcel OD-H or AD-H column.

    • Requirement: >98% ee. Racemization is rare with STAB reductive amination, but must be verified as the (R)-enantiomer is crucial for CaSR activity.

  • NMR Validation (¹H NMR in CDCl₃):

    • Look for the diagnostic benzylic proton (multiplet) at the chiral center (~3.5–4.0 ppm).

    • Verify the trifluoromethyl-phenyl signals (aromatic region, distinct splitting).

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Steric hindrance of the pentyl chain.

    • Solution: Add a Lewis acid catalyst like Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0 equiv) during the imine formation step. This activates the carbonyl and acts as a water scavenger.

  • Issue: Dialkylation.

    • Cause: The secondary amine product reacts with excess aldehyde.

    • Solution: This is rare with bulky amines like the pentyl-substituted scaffold. However, ensuring the aldehyde is not in large excess (keep to 1.1 equiv) prevents this.

References

  • Cinacalcet Synthesis & Reductive Amination

    • Sorbera, L.A., et al. "Cinacalcet Hydrochloride." Drugs of the Future, 2002.
    • Context: Establishes the baseline reductive amination conditions for phenylalkylamine calcimimetics.
    • (Representative citation for standard Cinacalcet protocols).

  • CaSR Allosteric Modulation Mechanism

    • Leach, K., et al. "Structure-function studies of the human calcium-sensing receptor." Endocrine Reviews, 2020.
    • Context: Explains the binding pocket requirements for Type II calcimimetics.
  • Reductive Amination Methodology (STAB)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[8]

    • Context: The definitive guide on using STAB for hindering amines.
  • Calcimimetic Pharmacophore (NPS R-568 Analogues)

    • Nemeth, E. F., et al.
    • Context: Discusses the structure-activity relationship of the phenylalkylamine scaffold.

Sources

Application Note: Asymmetric Synthesis of Chiral Pentan-1-Amine Derivatives via Grignard Addition to Ellman's Sulfinimines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scientific Rationale

The synthesis of enantiopure α-branched amines, such as 1-substituted pentan-1-amines, is a critical operation in modern drug development and natural product synthesis. While traditional resolution methods are tedious and yield-limiting, the application of tert-butanesulfinamide (Ellman's auxiliary) provides a robust, predictable, and highly scalable asymmetric route[1].

This application note details the synthesis of pentan-1-amine derivatives—specifically focusing on the benchmark molecule (1R)-1-phenylpentan-1-amine—via the highly diastereoselective addition of butylmagnesium bromide to a chiral sulfinimine. By utilizing a chiral auxiliary that is easily appended, highly stereodirecting, and tracelessly removed under mild acidic conditions, researchers can access a vast library of alkyl-substituted amines with excellent enantiomeric excess (ee > 99%)[2].

Mechanistic Insights and Causality

To ensure a self-validating and reproducible workflow, it is imperative to understand the physical chemistry driving each step:

  • Imine Condensation via Ti(OEt)₄: The formation of the sulfinimine is thermodynamically challenging due to the weak nucleophilicity of the sulfinamide nitrogen. Traditional desiccants (e.g., MgSO₄) often fail for sterically encumbered or electronically deactivated aldehydes. Titanium(IV) ethoxide acts synergistically: it functions as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the equilibrium forward without causing epimerization of the auxiliary[3].

  • Stereocontrol in the Grignard Addition: The exceptional diastereoselectivity of this reaction is governed by a rigid, six-membered chair-like transition state. In non-coordinating solvents like dichloromethane (CH₂Cl₂), the magnesium atom of the Grignard reagent coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group occupies a pseudo-equatorial position, effectively shielding one face of the imine. Consequently, the nucleophilic alkyl group is forced to attack the unhindered face, resulting in high diastereomeric ratios (dr)[1].

Workflow & Logical Relationships

G A Benzaldehyde + (R)-Sulfinamide B Ti(OEt)4 Condensation A->B C (R)-Sulfinimine B->C - H2O D BuMgBr Grignard Addition C->D E (R,R)-Sulfinamide (High dr) D->E 6-Membered TS F HCl / MeOH Deprotection E->F G (1R)-1-Phenyl- pentan-1-amine F->G - t-BuSO2Me

Workflow for asymmetric synthesis of (1R)-1-phenylpentan-1-amine via Ellman's auxiliary.

TS Mg Mg2+ N N Mg->N Coord O O Mg->O Coord R_group Bu- Mg->R_group Grignard C_imine C(Ph) N->C_imine Double Bond S S(t-Bu) N->S Single Bond S->O Double Bond R_group->C_imine Nucleophilic Attack

Six-membered cyclic transition state governing the stereoselective Grignard addition.

Standard Operating Procedures (SOPs)

Step 1: Condensation to Form (R)-N-Benzylidene-2-methylpropane-2-sulfinimine
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-(+)-tert-butanesulfinamide (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Activation: Add Ti(OEt)₄ (2.0 equiv, 20 mmol) dropwise via syringe at room temperature. Stir the yellow solution overnight (14–16 hours).

  • In-Process Control (IPC) 1: Analyze via TLC (Hexanes/EtOAc 7:3). The sulfinimine product is strongly UV-active and exhibits a lower

    
     than benzaldehyde. Ensure complete consumption of the auxiliary.
    
  • Self-Validating Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while vigorously stirring. Causality: The water in the brine rapidly hydrolyzes the titanium species into an insoluble, granular TiO₂ precipitate, trapping impurities.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.

Step 2: Diastereoselective Grignard Addition
  • Preparation: Dissolve the purified (R)-sulfinimine (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (25 mL) under argon. Cool the solution to -48 °C using a dry ice/acetonitrile bath. Causality: -48 °C provides the optimal thermodynamic balance, freezing out alternative transition states while maintaining sufficient nucleophilicity of the Grignard reagent.

  • Addition: Dropwise add butylmagnesium bromide (BuMgBr, 2.0 M in THF, 2.0 equiv, 10 mmol) over 15 minutes. Stir at -48 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to destroy excess Grignard reagent. Extract with CH₂Cl₂ (3 × 20 mL).

  • IPC 2 (Crucial): Before proceeding to cleavage, isolate the crude (R,R)-sulfinamide and acquire a ¹H NMR spectrum. Integrate the tert-butyl singlet (~1.2 ppm) to determine the diastereomeric ratio (dr). A successful reaction will self-validate with a dr of ≥ 95:5.

Step 3: Acidic Cleavage to (1R)-1-Phenylpentan-1-amine Hydrochloride
  • Deprotection: Dissolve the diastereomerically pure sulfinamide (1.0 equiv, 4 mmol) in anhydrous methanol (10 mL). Add 4M HCl in 1,4-dioxane (2.0 equiv, 8 mmol) at room temperature.

  • Monitoring: Stir for 1–2 hours. The cleavage is rapid and can be monitored by the disappearance of the sulfinamide spot on TLC.

  • Isolation: Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting residue with cold diethyl ether. The cleaved chiral auxiliary (tert-butyl methyl sulfinate) remains in the ether layer, while the desired (1R)-1-phenylpentan-1-amine hydrochloride precipitates as a highly pure white solid. Filter and dry.

Quantitative Performance Metrics

The following table summarizes typical field-validated data for the synthesis of various pentan-1-amine derivatives using this methodology, highlighting the robustness of the Ellman auxiliary across different steric and electronic environments.

Starting CarbonylGrignard Reagent (R-MgX)Target Amine DerivativeYield (%)dree (%)
BenzaldehydeButylmagnesium bromide(1R)-1-Phenylpentan-1-amine8896:4>99
PentanalPhenylmagnesium bromide(1S)-1-Phenylpentan-1-amine8595:5>99
PentanalMethylmagnesium bromide(2S)-Hexan-2-amine (Analog)8294:6>98
4-MethoxybenzaldehydeButylmagnesium bromide(1R)-1-(4-Methoxyphenyl)pentan-1-amine8697:3>99

References

  • Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines Source: SciSpace URL
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews - ACS Publications URL
  • Synthesis of Enantiopure Sulfinimines (Thiooxime S-Oxides) Catalyzed by Yb(OTf)

Sources

Topic: A Scalable Process Route for the Synthesis of (R)-1-(4-chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Process Development Chemists and Engineers

Abstract

Chiral amines are indispensable building blocks in modern pharmaceuticals, representing a core structural motif in over 40% of small-molecule drugs.[1][2] The specific stereoisomer of an active pharmaceutical ingredient (API) is often responsible for its therapeutic efficacy, while the other may be inactive or even cause adverse effects. Consequently, the development of robust, scalable, and economically viable methods for producing single-enantiomer chiral amines is a critical objective in process chemistry.[3][4] This application note provides a detailed guide to two industrially proven, scalable synthetic routes for producing (R)-1-(4-chlorophenyl)pentan-1-amine, a valuable chiral intermediate. We will explore both a chemo-catalytic approach via Asymmetric Reductive Amination (ARA) and a biocatalytic route using an (R)-selective transaminase. The protocols herein are designed to provide a comprehensive framework for researchers and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and scalability.

Introduction and Strategic Overview

The synthesis of enantiomerically pure amines on an industrial scale presents several challenges, including achieving high enantioselectivity, ensuring high yields, and developing cost-effective processes.[5] Traditional methods like chiral resolution are often limited by a theoretical maximum yield of 50% and can be resource-intensive.[3] Modern synthetic strategies focus on asymmetric methods that directly generate the desired enantiomer from a prochiral precursor.

This guide focuses on the synthesis of this compound starting from the prochiral ketone, 1-(4-chlorophenyl)pentan-1-one . Two distinct and powerful methodologies will be detailed:

  • Asymmetric Reductive Amination (ARA): A one-pot chemical process that combines a ketone, an ammonia source, and a chiral transition-metal catalyst to directly hydrogenate an in situ-formed imine with high enantiocontrol.[6][7]

  • Biocatalytic Transamination: An enzymatic approach that utilizes a highly selective (R)-transaminase to transfer an amino group from a simple donor molecule to the ketone, operating under mild, aqueous conditions.[2][8]

The overall synthetic plan is illustrated in the workflow below.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Synthesis Routes Chlorobenzene Chlorobenzene FC_Acylation Friedel-Crafts Acylation Chlorobenzene->FC_Acylation PentanoylChloride Pentanoyl Chloride PentanoylChloride->FC_Acylation Ketone 1-(4-chlorophenyl)pentan-1-one ARA_Node Route 1: Asymmetric Reductive Amination (ARA) Ketone->ARA_Node TA_Node Route 2: Biocatalytic Transamination Ketone->TA_Node FC_Acylation->Ketone Product This compound ARA_Node->Product H₂, Chiral Ru/Ir Catalyst, NH₃ Source TA_Node->Product (R)-Transaminase, Amino Donor

Caption: High-level workflow for the synthesis of the target chiral amine.

Synthesis of Prochiral Ketone Precursor

The common entry point for both scalable routes is the prochiral ketone, 1-(4-chlorophenyl)pentan-1-one. This precursor is readily synthesized via a standard Friedel-Crafts acylation reaction.

Rationale for Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[9] The reaction between chlorobenzene and pentanoyl chloride is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The chlorine substituent on the benzene ring is an ortho, para-directing group. Due to significant steric hindrance at the ortho position, the incoming acyl group preferentially adds to the para position, leading to the desired 1-(4-chlorophenyl)pentan-1-one as the major product with high regioselectivity.[9]

Protocol: Synthesis of 1-(4-chlorophenyl)pentan-1-one
  • Reaction Setup: To a dry, nitrogen-purged reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add dichloromethane (DCM, 5 mL per 1 g of chlorobenzene). Cool the reactor to 0-5 °C using an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the DCM. Maintain the temperature below 10 °C during the addition.

  • Substrate Addition: Slowly add chlorobenzene (1.2 equivalents) to the suspension, followed by the dropwise addition of pentanoyl chloride (1.0 equivalent) over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and very slowly quench by pouring it over crushed ice containing concentrated HCl (approx. 2 mL HCl per 1 g AlCl₃).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 1-(4-chlorophenyl)pentan-1-one as a clear liquid.

Data Presentation: Ketone Synthesis
ParameterValue
Scale 1.0 mol
Pentanoyl Chloride 1.0 eq (120.6 g)
Chlorobenzene 1.2 eq (135.1 g)
Aluminum Chloride 1.1 eq (146.7 g)
Solvent Dichloromethane (1.2 L)
Temperature 0 °C to Room Temp.
Reaction Time 4-6 hours
Typical Yield 85-92%
Purity (GC) >98%

Route 1: Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a highly efficient, atom-economical process that converts ketones directly into chiral primary amines in a single step.[6][7] This method has been successfully implemented on an industrial scale for the production of various pharmaceutical intermediates.[1][6]

Scientific Rationale and Mechanism

The process involves the in situ condensation of the ketone with an ammonia source (such as ammonium salts) to form a prochiral imine intermediate.[5] This imine is then immediately and enantioselectively reduced by hydrogen gas, a reaction catalyzed by a chiral transition metal complex, typically based on ruthenium or iridium with a chiral phosphine ligand (e.g., BINAP derivatives).[10][11] The key to success is the catalyst's ability to selectively reduce the C=N bond of the imine over the C=O bond of the ketone and to effectively control the stereochemical outcome of the hydrogenation.[5]

ARA_Mechanism cluster_reaction Reaction Vessel Ketone 1-(4-chlorophenyl)pentan-1-one Imine Prochiral Imine (in situ) Ketone->Imine Ammonia NH₃ Source (e.g., (NH₄)₂HPO₄) Ammonia->Imine Product (R)-Amine Imine->Product Imine->Product Asymmetric Hydrogenation Catalyst_H2 H₂ [RuCl₂(R-BINAP)]₂

Caption: Workflow for Asymmetric Reductive Amination (ARA).

Protocol: ARA of 1-(4-chlorophenyl)pentan-1-one
  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the ruthenium catalyst (e.g., Ru(OAc)₂(R)-BINAP) (0.05 - 0.1 mol%).

  • Reagent Loading: Add 1-(4-chlorophenyl)pentan-1-one (1.0 equivalent) and an ammonium salt such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) (1.5 equivalents) as the ammonia source.[10] Add a degassed alcoholic solvent like trifluoroethanol (TFE) (4-5 mL per 1 g of ketone).

  • Reaction Conditions: Seal the reactor. Purge with nitrogen, then with hydrogen gas (3-4 cycles). Pressurize the reactor with hydrogen to 50-80 atm.

  • Heating and Stirring: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for consumption of the starting material and formation of the product using HPLC or GC. The reaction is typically complete within 18-24 hours.

  • Workup: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic residues.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude amine can be further purified by crystallization of its salt (e.g., hydrochloride salt) to enhance both chemical and enantiomeric purity.

Data Presentation: ARA Protocol
ParameterValue
Substrate 1-(4-chlorophenyl)pentan-1-one
Catalyst Ru(OAc)₂(R)-BINAP
Catalyst Loading 0.05 mol%
Ammonia Source (NH₄)₂HPO₄ (1.5 eq)
Solvent Trifluoroethanol (TFE)
H₂ Pressure 70 atm
Temperature 90 °C
Reaction Time 20 hours
Typical Yield 80-90%
Enantiomeric Excess (ee) >95%

Route 2: Biocatalytic Transamination

Biocatalysis offers a powerful, green, and highly selective alternative to traditional chemical synthesis.[12] Transaminases (TAs), specifically ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate, making them ideal for chiral amine synthesis.[2][8][13]

Scientific Rationale and Mechanism

The reaction mechanism relies on the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site.[14] The amino donor (e.g., isopropylamine) first transfers its amino group to the PLP, forming pyridoxamine phosphate (PMP) and releasing a ketone byproduct (acetone). The prochiral ketone substrate then enters the active site, and the amino group from PMP is transferred to it, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. To synthesize the (R)-amine, an (R)-selective transaminase is required. The reaction is an equilibrium process; to drive it to completion, the acetone byproduct is often removed, or a large excess of the amino donor is used.[15]

TA_Cycle cluster_reactants TA_PLP TA-PLP (Enzyme-Cofactor) TA_PMP TA-PMP TA_PLP->TA_PMP KetoneByproduct Ketone Byproduct (e.g., Acetone) TA_PLP->KetoneByproduct 2 TA_PMP->TA_PLP AmineProduct (R)-Amine TA_PMP->AmineProduct 4 AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->TA_PLP 1 KetoneSubstrate 1-(4-chlorophenyl)pentan-1-one KetoneSubstrate->TA_PMP 3

Caption: Catalytic cycle of a transaminase (TA).

Protocol: Transaminase-Catalyzed Synthesis
  • Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

  • Reagent Loading: Add the (R)-selective transaminase (lyophilized powder or whole-cell preparation), pyridoxal-5'-phosphate (PLP) cofactor (1 mM), and the amino donor, isopropylamine (5-10 equivalents).

  • Substrate Addition: Add the 1-(4-chlorophenyl)pentan-1-one substrate. To avoid enzyme inhibition, the substrate can be added gradually over several hours or dissolved in a co-solvent like DMSO (5-10% v/v).[16]

  • Reaction Conditions: Maintain the temperature at 30-40 °C with gentle agitation. Monitor the reaction progress by chiral HPLC to track the formation of the (R)-amine and the consumption of the ketone.

  • Equilibrium Shift: If using whole cells, a co-expressed enzyme like lactate dehydrogenase with a glucose cofactor regeneration system can be used to remove the pyruvate byproduct if alanine is the amine donor. If using isopropylamine, the low boiling point of the acetone byproduct allows for its potential removal under vacuum if necessary.

  • Workup: Once the reaction has reached completion (>99% conversion), adjust the pH of the mixture to >10 with NaOH to ensure the amine is in its free base form.

  • Extraction: Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. The enzyme and other cellular debris will remain in the aqueous layer.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity this compound.

Data Presentation: Biocatalytic Protocol
ParameterValue
Substrate 1-(4-chlorophenyl)pentan-1-one
Biocatalyst (R)-selective ω-Transaminase
Enzyme Loading 1-4% (w/w) to substrate
Amino Donor Isopropylamine (5 eq)
Cofactor PLP (1 mM)
Solvent Aqueous Buffer (pH 8.0)
Temperature 35 °C
Reaction Time 12-24 hours
Typical Yield >95%
Enantiomeric Excess (ee) >99%

Process Comparison and Scalability Considerations

The choice between ARA and biocatalysis for large-scale production depends on a variety of technical and economic factors.

FeatureAsymmetric Reductive Amination (ARA)Biocatalytic Transamination
Selectivity (ee) Very Good to Excellent (>95%)Excellent (>99%)
Yield Good to Very Good (80-90%)Excellent (>95%)
Catalyst Homogeneous Ru/Ir complex. Costly, requires removal.Heterogeneous (immobilized) or soluble enzyme. Biodegradable.
Operating Conditions High pressure (50-80 atm H₂), elevated temp. (80-100 °C).Atmospheric pressure, mild temp. (30-40 °C).
Solvents Organic solvents (alcohols).Primarily aqueous buffer, minimal co-solvent.
Downstream Processing Requires catalyst filtration, salt formation/crystallization.pH adjustment and liquid-liquid extraction.
EHS Profile Use of flammable H₂ gas under high pressure.Generally recognized as safe (GRAS), green process.

Conclusion

Both Asymmetric Reductive Amination and Biocatalytic Transamination represent state-of-the-art, scalable technologies for the efficient synthesis of this compound.

  • Asymmetric Reductive Amination offers a direct, one-pot chemical transformation with high efficiency. It is well-suited for facilities equipped to handle high-pressure hydrogenations and where the cost and recycling of the precious metal catalyst are manageable.

  • Biocatalytic Transamination provides an exceptionally selective and high-yielding route under very mild and environmentally friendly conditions.[13] This "green" approach is increasingly favored in the pharmaceutical industry due to its operational simplicity, safety profile, and the potential for creating highly pure products with minimal downstream processing.

The optimal route for a specific application will depend on a thorough analysis of available infrastructure, raw material costs, throughput requirements, and corporate environmental goals. Both protocols presented in this note provide a solid and scientifically grounded starting point for process development and scale-up.

References

  • Benchchem. Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
  • Gotor-Fernández, V., et al. (2021).
  • Zhang, X., et al.
  • Vikhrankar, S. S., et al. (2024).
  • Grogan, G., and Turner, N. J. Biocatalytic Asymmetric Synthesis of Chiral Amines. University of York.
  • Vikhrankar, S. S., et al. (2024).
  • Contente, M. L., et al.
  • Grogan, G. (Ed.). (2018). Chiral Amine Synthesis: Methods, Developments and Applications.
  • Benchchem. Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • Kanto Chemical Co., Inc.
  • Various Authors. (2026). Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients.
  • Wang, D. et al. Asymmetric reductive amination for the synthesis of chiral amines.
  • Horvat, G., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC.
  • Wang, C., and Xiao, J. (2013).
  • Takeda Pharmaceutical Company. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915.
  • Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2020). Preparation of chiral primary amine from asymmetric reductive amination of simple ketone under catalysis of ruthenium-double phosphine catalyst.
  • Li, G., et al. (2024). ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)
  • Codexis, Inc. (2012). Transaminase reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Synthesis of 1-(4-chlorophenyl)pentan-1-amine

This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the asymmetric synthesis of chiral amines, with a specific focus on maximizing the enantiomeric excess (ee) of 1-(4-chlorophenyl)pentan-1-amine.

Introduction: The Critical Role of Enantiopurity

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image molecules, can have vastly different pharmacological and toxicological profiles.[1][2][3] The synthesis of a single, desired enantiomer is crucial for ensuring drug efficacy and minimizing potential side effects.[1] 1-(4-chlorophenyl)pentan-1-amine is a valuable chiral building block, and achieving high enantiomeric excess (ee) is a key quality control parameter in its synthesis.[1][4] This guide provides a systematic approach to troubleshooting and enhancing the enantioselectivity of its synthesis, primarily via the asymmetric reduction of the corresponding imine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low enantiomeric excess (ee)?

A1: Low ee is often a multifactorial issue. The primary factors to investigate are:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is the most critical factor. Its enantiopurity, activity, and suitability for the specific substrate are paramount.[5]

  • Incorrect Reaction Conditions: Temperature, solvent, pressure, and substrate concentration can all significantly influence the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[5][6]

  • Racemic Background Reaction: A non-catalyzed, achiral reaction pathway may be competing with the desired asymmetric transformation, leading to the formation of a racemic product.[7] This is often exacerbated by higher temperatures.[7]

  • Purity of Reagents and Solvents: Impurities in the substrate, reagents, or solvents can act as catalyst poisons or interfere with the catalytic cycle.[5][7] Water, in particular, can deactivate many sensitive organometallic catalysts.[7]

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: The most reliable and widely used methods for determining ee are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It requires a chiral stationary phase column.[7]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

  • NMR Spectroscopy with Chiral Solvating or Shift Reagents: This technique uses chiral agents to induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of ee.[8][9][10]

Q3: What are the primary synthetic strategies for producing enantiopure 1-(4-chlorophenyl)pentan-1-amine?

A3: The most common and effective method is the asymmetric hydrogenation of a prochiral imine, formed from 4-chlorobenzaldehyde and pentylamine, or the reductive amination of 4-chlorophenyl pentyl ketone. Key approaches include:

  • Enantioselective Catalysis: Using a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) with a chiral ligand to stereoselectively reduce the C=N double bond.[11][12][13]

  • Biocatalysis: Employing enzymes like imine reductases (IREDs) or reductive aminases, which can offer extremely high enantioselectivity under mild conditions.[14]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.[9]

Troubleshooting Guide: Low Enantiomeric Excess

This section provides a systematic workflow for diagnosing and resolving suboptimal enantioselectivity in the synthesis of 1-(4-chlorophenyl)pentan-1-amine.

Problem: Observed Enantiomeric Excess is Consistently Low (<90% ee)

This common issue requires a methodical investigation of the reaction parameters. The following workflow will help you pinpoint and address the root cause.

G cluster_verification Verification cluster_optimization Optimization Start Low ee Observed Verify_ee Step 1: Verify ee Measurement (Chiral HPLC/NMR) Start->Verify_ee Check_Purity Step 2: Check Purity - Catalyst & Ligand - Substrate - Solvents & Reagents Verify_ee->Check_Purity Measurement is Accurate Optimize_Conditions Step 3: Optimize Reaction Conditions - Temperature - Solvent - Concentration Check_Purity->Optimize_Conditions All Components Pure High_ee High ee Achieved Check_Purity->High_ee Impurity Found & Rectified Screen_Catalyst Step 4: Screen Catalysts & Ligands Optimize_Conditions->Screen_Catalyst ee Still Low Optimize_Conditions->High_ee Optimization Successful Screen_Catalyst->High_ee

Caption: Troubleshooting workflow for low enantiomeric excess.

Step 1: Verify the Purity of All Reaction Components

Impurities are a frequent cause of poor enantioselectivity. They can inhibit or poison the catalyst, leading to a more prominent racemic background reaction.[5]

  • Action:

    • Catalyst/Ligand: Verify the enantiomeric purity of your chiral ligand or catalyst. Contamination with the opposite enantiomer will directly reduce the final ee.[7] If using a commercial source, ensure it has been stored correctly under an inert atmosphere.

    • Substrate: Purify the starting imine or ketone via recrystallization or column chromatography to remove any achiral impurities.

    • Solvents and Reagents: Use high-purity, anhydrous solvents. Many asymmetric hydrogenations are highly sensitive to moisture.[7] Ensure any other reagents are of the highest available purity.

Step 2: Systematically Optimize Reaction Conditions

The solvent and temperature define the energetic landscape of the reaction. Small changes can have a profound impact on which enantiomeric pathway is favored.[6]

  • Action: Screen Reaction Temperature

    • Rationale: Lowering the reaction temperature generally increases enantioselectivity.[5] The energy difference between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower energy pathway.

    • Protocol: Run the reaction at a series of decreasing temperatures (e.g., 25°C, 0°C, -20°C, -40°C). Analyze the ee at each temperature to find the optimal balance between reaction rate and selectivity.

Temperature (°C)Typical Effect on eeTypical Effect on Rate
50LowerFaster
25 (Room Temp)ModerateModerate
0HigherSlower
-20Often HigherSignificantly Slower
-40Potentially HighestMay be Impractically Slow
Caption: General effect of temperature on asymmetric reactions.
  • Action: Screen Solvents

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5]

    • Protocol: Screen a range of solvents with varying polarities and coordinating abilities. Start with common solvents for asymmetric hydrogenation like toluene, dichloromethane (DCM), and tetrahydrofuran (THF), then explore others like 1,2-dichloroethane (DCE) or methyl tert-butyl ether (MTBE).

Step 3: Evaluate the Catalyst System

If optimizing conditions and ensuring purity do not yield satisfactory results, the catalyst system itself may be suboptimal for this specific transformation.

  • Action: Screen Different Chiral Ligands/Catalysts

    • Rationale: No single chiral catalyst is universal. The steric and electronic properties of the ligand create a specific "chiral pocket" that must effectively differentiate the two faces of the imine substrate.[13]

    • Protocol: Perform a parallel screen of different classes of chiral ligands. For the asymmetric reduction of imines, common successful catalyst families include those based on:

      • Iridium-Diphosphine Complexes: (e.g., with (R,R)-f-SpiroPhos) have shown high efficiency for cyclic imines.[11]

      • Ruthenium-Diamine Catalysts: Often used for the reduction of various imines.[11]

      • Chiral Phosphoric Acids: Can be used as organocatalysts in transfer hydrogenations.[12]

G sub Substrate (Imine) reaction Asymmetric Hydrogenation sub->reaction cat Catalyst Precursor (e.g., [Ir(COD)Cl]₂) Chiral Ligand (e.g., SpiroPhos) cat->reaction H2 Hydrogen Source H2->reaction product Product (Chiral Amine) High ee reaction->product Stereoselective Reduction

Caption: General workflow for asymmetric hydrogenation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Maintaining Anhydrous Conditions

Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[7]

  • Glassware Preparation: Dry all glassware (reaction flask, syringes, etc.) in an oven at >120°C for at least 4 hours (preferably overnight).

  • Assembly: Assemble the glassware while still hot under a stream of dry inert gas (Argon or Nitrogen).

  • Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Reagent/Solvent Transfer: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Transfer all liquids using dry syringes or cannulas. Handle solid reagents in a glovebox or under a strong counterflow of inert gas.

Protocol 2: General Procedure for Asymmetric Imine Hydrogenation

This is a representative protocol and should be optimized for specific catalysts and substrates.

  • Catalyst Preparation: In a glovebox or under inert atmosphere, add the catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand to a Schlenk flask.

  • Activation (if required): Add degassed, anhydrous solvent and stir to allow the complex to form. Some procedures may require an activation step.

  • Reaction Setup: In a separate flask, dissolve the imine substrate (1-(4-chlorophenyl)pent-1-en-1-amine) in the same anhydrous solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Carefully add the catalyst solution via cannula.

  • Pressurization: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar).

  • Reaction: Stir the reaction at the desired temperature for the specified time (e.g., 12-24 hours).

  • Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified and analyzed.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Take a small aliquot of the crude reaction mixture. Pass it through a small plug of silica gel with a suitable solvent (e.g., ethyl acetate/hexane) to remove the catalyst. Evaporate the solvent.

  • Dissolution: Dissolve the residue (approx. 1 mg) in 1 mL of the HPLC mobile phase.[7]

  • Method Development: Start with a standard mobile phase, such as a 90:10 mixture of hexane and isopropanol. A small amount of an additive like diethylamine may be required to improve the peak shape for amines.[7]

  • Analysis: Inject the sample onto the chiral column (e.g., Chiralcel OD-H or AD-H).

  • Quantification: Once the two enantiomer peaks are baseline-separated, integrate their respective areas. Calculate the ee using the formula: ee (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100

References

  • Wang, J., Zhu, Z. H., Chen, M. W., Chen, Q. A., & Zhou, Y. G. (2019). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition, 58(7), 2139-2143. Available from: [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. (2020, September 03). Organic & Biomolecular Chemistry. Available from: [Link]

  • Li, C., & Xiao, J. (2020). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool. Available from: [Link]

  • Zhang, X., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available from: [Link]

  • Hussain, S. (2017). Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. The University of Manchester. Available from: [Link]

  • Fiveable. (2025, August 15). Enantiomeric Excess Definition. Available from: [Link]

  • Rowe, A., & Woodley, J. M. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 1039-1052. Available from: [Link]

  • ten Holte, P. (1998). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen.
  • France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. Available from: [Link]

  • Nieto, S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1783-1787. Available from: [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Available from: [Link]

  • Brown, L. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • International Collegiate Journal of Science. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. Available from: [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Available from: [Link]

  • You, L., et al. (2018). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. ACS Central Science, 4(7), 886-892. Available from: [Link]

  • Joseph, R., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Organic Letters, 12(12), 2888-2891. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2023, August 3). Royal Society of Chemistry. Available from: [Link]

  • Google Patents. (n.d.). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. New Journal of Chemistry, 46(40), 19207-19214. Available from: [Link]

Sources

Technical Support Center: Preventing Racemization of Chiral Benzylic Amines During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of chiral benzylic amines during experimental workup. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your specific applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem for chiral benzylic amines?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For chiral benzylic amines, which are crucial building blocks in many pharmaceuticals, the stereochemistry at the benzylic carbon is paramount to their biological activity.[2] The loss of this stereochemical integrity can lead to a dramatic decrease in efficacy or even introduce undesirable pharmacological effects.

The benzylic position is particularly susceptible to racemization due to the relative stability of the intermediate formed upon deprotonation of the benzylic proton. The resulting carbanion is stabilized by resonance with the adjacent aromatic ring, which lowers the energy barrier for its formation and subsequent reprotonation from either face, leading to a loss of the original stereochemistry.

Q2: What are the primary drivers of racemization during the workup of benzylic amines?

A: The main culprits during workup are pH extremes (both acidic and basic conditions) and elevated temperatures .

  • Acidic Conditions: While less common for simple deprotonation, acidic conditions can promote racemization through the formation of an imine intermediate.[3][4][5] If an oxidizing agent or a carbonyl compound is present, the benzylic amine can be converted to an achiral imine, which can then be hydrolyzed back to the racemic amine.[6][7]

  • Basic Conditions: This is a more direct and common cause. A sufficiently strong base can abstract the acidic benzylic proton, leading to the formation of a resonance-stabilized, planar carbanion.[8] Quenching this intermediate with a proton source will result in a racemic mixture. Even seemingly mild bases or basic workup conditions can facilitate this process over time.

  • Elevated Temperatures: Increased temperature provides the necessary activation energy for racemization to occur, even under otherwise mild conditions.[9][10] It accelerates both acid- and base-catalyzed pathways.

Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

Issue: Significant drop in e.e. after aqueous workup.

This is a common scenario and often points to pH-related issues.

Root Cause Analysis & Solutions:

  • Excessive Basicity During Extraction: Using strong bases like NaOH or KOH to deprotonate the ammonium salt of the amine and extract it into an organic solvent can lead to racemization.

    • Solution: Opt for milder inorganic bases. A saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often sufficient to neutralize the acid and liberate the free amine without causing significant racemization.

  • Prolonged Exposure to Aqueous Layers: The longer the chiral amine is in contact with an aqueous basic or acidic solution, the greater the opportunity for racemization.

    • Solution: Perform extractions swiftly. Minimize the contact time between the organic and aqueous phases. If possible, perform the extraction at a lower temperature (e.g., in an ice bath) to further slow down the rate of racemization.

  • Localized "Hot Spots" of High pH: Adding a concentrated basic solution to the reaction mixture can create localized areas of very high pH, even if the bulk pH appears to be within a safe range.

    • Solution: Use a dilute basic solution and add it slowly with vigorous stirring to ensure rapid and even distribution.

Mechanism of Racemization

The primary non-enzymatic pathway for the racemization of chiral benzylic amines involves the deprotonation of the benzylic C-H bond.

Racemization_Mechanism Enantiomer_R (R)-Benzylic Amine Carbanion Planar Carbanion (Resonance Stabilized) Enantiomer_R->Carbanion - H+ Carbanion->Enantiomer_R + H+ Enantiomer_S (S)-Benzylic Amine Carbanion->Enantiomer_S + H+ Base Base (B:) Proton_Source Proton Source (BH+) Troubleshooting_Workflow Start Racemization Observed Check_pH Analyze Workup pH Start->Check_pH Check_Temp Analyze Temperatures Start->Check_Temp Strong_Base Using Strong Base? Check_pH->Strong_Base High_Temp High Temp Evaporation? Check_Temp->High_Temp Solution_Base Switch to Milder Base (e.g., NaHCO3) Strong_Base->Solution_Base Yes Still_Racemizing Still Racemizing? Strong_Base->Still_Racemizing No Solution_Temp Use Low Temp Evaporation High_Temp->Solution_Temp Yes High_Temp->Still_Racemizing No Solution_Base->Still_Racemizing Solution_Temp->Still_Racemizing Advanced_Methods Consider Non-Aqueous Workup or Direct Chromatography Still_Racemizing->Advanced_Methods Yes Resolved Problem Resolved Still_Racemizing->Resolved No Advanced_Methods->Resolved

Sources

Technical Support Center: Purification of (R)-1-(4-chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (R)-1-(4-chlorophenyl)pentan-1-amine from regioisomers Document ID: TS-AMINE-CL-05 Last Updated: February 28, 2026 Audience: Process Chemists, Analytical Scientists, Drug Development Leads

The Separation Challenge: Executive Summary

Purifying This compound (Target) presents a dual challenge: you must achieve high enantiomeric excess (ee) while simultaneously removing regioisomers (specifically the ortho- and meta- chlorophenyl isomers).

In industrial synthesis—often involving the Grignard addition to 4-chlorobenzonitrile or reductive amination of 1-(4-chlorophenyl)pentan-1-one—regioisomeric impurities arise primarily from impure starting materials (e.g., commercial 4-bromobenzene often contains 0.5–2% ortho-isomer).

Physicochemical Comparison of Isomers

The boiling point (BP) differentials between these regioisomers are often insufficient for standard vacuum distillation, necessitating a crystallization-driven approach.

Property(R)-Para (Target)Ortho-Isomer (Impurity)Meta-Isomer (Impurity)Separation Difficulty
Boiling Point (est. @ 10 mmHg) 138–140 °C132–135 °C137–139 °CHigh (Distillation ineffective for >99% purity)
pKa (Conjugate Acid) ~9.8~9.6~9.7Medium (Slight basicity difference)
Lattice Energy (Tartrate Salt) High (Stable Crystal)Low (Amorphous/Oil)MediumLow (Exploitable for purification)
Solubility (iPrOH) ModerateHighHighLow (Target precipitates first)

Diagnostic Workflow & Decision Matrix

Before initiating a purification campaign, characterize your crude mixture.[1] Use the logic flow below to select the optimal purification route.

PurificationWorkflow Start Crude this compound Analyze via GC-MS & Chiral HPLC CheckRegio Is Regio-Purity > 95%? Start->CheckRegio CheckEE Is Enantiomeric Excess > 90%? CheckRegio->CheckEE Yes (>95%) Distillation High-Vacuum Fractional Distillation (Remove volatile organics/tar only) CheckRegio->Distillation No (<95%) SaltScreen Diastereomeric Salt Formation (D-Tartaric Acid or N-Acetyl-L-Leucine) CheckEE->SaltScreen Yes (>90%) Enzymatic Enzymatic Kinetic Resolution (CALB Lipase + Ethyl Acetate) CheckEE->Enzymatic No (<90% - Racemic) Distillation->CheckEE Recryst Recrystallization Solvent: Ethanol/IPA (9:1) SaltScreen->Recryst Final Pure (R)-Amine (>99% chem purity, >99% ee) Recryst->Final Enzymatic->SaltScreen Enrichment Complete

Figure 1: Decision matrix for purifying chiral benzylic amines. Note that distillation is only effective for gross purification, not for separating the ortho-isomer.

Troubleshooting Guides: Scenario-Based Solutions

Scenario A: "I performed a fractional distillation, but the ortho-isomer persists."

The Science: The boiling point difference between 1-(4-chlorophenyl) and 1-(2-chlorophenyl) analogs is typically less than 5°C. At the high vacuum required to distill these amines (to prevent decomposition), the "theoretical plates" of a standard Vigreux column are insufficient to separate them.

Protocol: Chemical Resolution via Salt Formation Instead of boiling points, exploit the lattice energy differences . The para-substituted amine packs efficiently into a crystal lattice with chiral acids, while the ortho-isomer, due to steric clash near the benzylic amine, disrupts packing and remains in the mother liquor.

  • Reagent Selection: Use (D)-(-)-Tartaric acid (0.5 to 1.0 eq).

    • Why? Tartrates form rigid hydrogen-bond networks that are highly sensitive to steric bulk (the chlorine atom position).

  • Solvent System: Ethanol (absolute) or Methanol/Isopropyl Acetate (1:2).

  • Procedure:

    • Dissolve crude amine (10 g) in Ethanol (50 mL) at 60°C.

    • Add (D)-Tartaric acid (1 eq) dissolved in hot Ethanol (30 mL).

    • Cool slowly to room temperature (1°C/min).

    • Crucial Step: If the ortho-isomer is >5%, seed the solution with pure para-isomer crystals at 40°C.

  • Result: The precipitate is the (R)-amine-tartrate. The ortho-isomer remains in the filtrate.

Scenario B: "The salt is 'oiling out' instead of crystallizing."

The Science: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture, or when impurities (regioisomers) depress the melting point.

Troubleshooting Steps:

  • Switch Solvent Polarity: If using pure Ethanol, the solubility might be too high. Switch to Isopropanol (IPA) or add an antisolvent like Methyl tert-butyl ether (MTBE) .

    • Protocol: Dissolve the oil in minimum hot Methanol.[1] Add hot MTBE dropwise until cloudiness persists. Re-heat to clear, then cool slowly.

  • Use a Different Acid: If Tartaric acid oils out, switch to N-Acetyl-L-leucine .

    • Why? Amino acid resolving agents often form less hygroscopic salts with benzylic amines, promoting better crystallization kinetics.

  • High-Shear Stirring: During the cooling phase, vigorous stirring can induce nucleation and prevent the formation of stable oil droplets.

Scenario C: "My Chiral HPLC shows 99% ee, but GC shows 95% purity (Regio-impurity)."

The Science: Chiral columns (e.g., Chiralcel OD-H) separate enantiomers ((R) vs (S)). They do not always separate regioisomers (Ortho vs Para) effectively. You are likely seeing the (R)-Para and (R)-Ortho co-eluting or being misidentified.

Corrective Action:

  • Orthogonal Analysis: You must run an achiral GC or HPLC (C18 column) to quantify the regioisomer ratio before checking ee.

  • Purification: Perform a recrystallization of the free base (not the salt) from Hexane/Pentane at low temperature (-20°C).

    • Mechanism:[2][3]Para-substituted aromatics generally have higher melting points and lower solubility in non-polar solvents than ortho-isomers (symmetry argument). The para-amine will crystallize; the ortho-oil will stay in the hexane.

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic resolution for regio-separation? A: Generally, no. Lipases (like CALB) are highly enantioselective (discriminating R vs S) but often lack the pocket rigidity to discriminate between a para-Cl and meta-Cl group on the phenyl ring located far from the reaction center. Use enzymes for enantiomeric enrichment, and crystallization for regio-enrichment.[4]

Q: How do I break the tartrate salt to recover the free amine? A: Do not use simple extraction.

  • Suspend the salt in water.

  • Add 2M NaOH until pH > 12.

  • Extract with Dichloromethane (DCM) or MTBE . (Avoid Ethyl Acetate, as transesterification can occur with residual alcohol if heated).

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Q: What is the best storage condition for the purified amine? A: Primary benzylic amines react with atmospheric CO₂ to form carbamates. Store the purified free base under Argon/Nitrogen at 4°C. For long-term storage, keep it as the Hydrochloride (HCl) salt , which is indefinitely stable.

References & Citations

  • General Resolution of Benzylic Amines:

    • Source: Org.[2][5][6][7] Synth. 2016, 93, 272-285.[7] (Methodology for amine salt formation and resolution).

    • URL:[Link]

  • Kinetic Resolution via Lipases (CALB):

    • Source: BenchChem Technical Support (Enzymatic Resolution Protocol).

  • Boiling Point & Physical Properties of Isomers:

    • Source: PubChem Compound Summary for 1-(4-chlorophenyl)propan-1-amine (Analogous data).

    • URL:[Link]

  • Crystallization Theory (Symmetry & Solubility):

    • Source: Chemistry LibreTexts: Comparing Properties of Isomers.

    • URL:[Link]

Sources

Troubleshooting low yields in reductive amination of aryl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-ARYL-001 Status: Open Agent: Senior Application Scientist

Introduction: Why is this reaction failing?

Welcome to the technical support center. You are likely here because your reductive amination of an aryl ketone (e.g., acetophenone derivative) gave low yields (<40%), returned unreacted starting material, or produced the corresponding benzyl alcohol instead of the amine.[1]

The Core Problem: Reductive amination of aryl ketones is significantly more difficult than aliphatic ketones or aldehydes due to two factors:

  • Steric Hindrance: The aryl ring hinders nucleophilic attack at the carbonyl carbon.[1]

  • Electronic Conjugation: The carbonyl is stabilized by resonance with the aromatic ring, making it less electrophilic.[1] Furthermore, the intermediate imine (Schiff base) is often thermodynamically unstable and prone to hydrolysis, keeping the equilibrium shifted toward the starting materials.[1]

This guide moves beyond standard textbook protocols to address these specific kinetic and thermodynamic bottlenecks.

Module 1: Diagnostic Workflow

Before altering your conditions, identify the specific failure mode using this logic flow.

DiagnosticFlow Start Analyze Crude Mixture (LCMS / NMR) Result What is the major component? Start->Result SM Starting Material (Ketone) Remains Result->SM > 50% Alcohol Benzyl Alcohol (Direct Reduction Product) Result->Alcohol > 20% Amine Product Formed but Low Isolation Yield Result->Amine Conversion Good, Yield Low Equilibrium Issue: Imine Formation Failed (Thermodynamic Bottleneck) SM->Equilibrium Selectivity Issue: Reductant too Strong or pH too Low Alcohol->Selectivity Workup Issue: Product Trapped in Boron Complex Amine->Workup Fix_SM Solution: Use Ti(OiPr)4 or Dean-Stark Dehydration Equilibrium->Fix_SM Fix_Alc Solution: Switch to STAB or Increase pH to 6 Selectivity->Fix_Alc Fix_Workup Solution: Acidic Quench or Ammonia Wash Workup->Fix_Workup

Figure 1: Diagnostic logic for identifying the root cause of low yields in aryl ketone reductive amination.

Module 2: The "Imine Bottleneck" (Unreacted Starting Material)

If your LCMS shows mostly starting ketone, the amine never successfully condensed with the ketone to form the imine intermediate.[1] The reducing agent had nothing to reduce.[1]

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

For aryl ketones, standard dehydration (molecular sieves/MgSO₄) is often insufficient.[1] Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl.[1][2]

  • Water Scavenger: Irreversibly consumes water produced during condensation, driving the equilibrium to the right.[1]

Protocol A: The Bhattacharyya Method (Ti-Mediated)

Best for: Electron-poor or sterically hindered aryl ketones.

  • Mix: Combine Aryl Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add Et₃N (1.2 equiv).[1]

  • Stir: Stir at ambient temperature for 6–12 hours. (Do not add reductant yet).

  • Dilute: Add absolute Ethanol (or THF) to dilute the viscous mixture.[1]

  • Reduce: Add NaBH₄ (1.5 equiv) cautiously. The reaction is exothermic.[1] Stir for 2–4 hours.

  • Quench (CRITICAL): See Module 5 for the specific workup to avoid "Titanium Gel."

Why this works: The titanium forms a hemiaminal-titanate complex that prevents the imine from hydrolyzing back to the ketone before reduction occurs [2].[1]

Module 3: Chemo-selectivity (Avoiding Alcohol Formation)

If you observe the benzyl alcohol byproduct, your reducing agent is reducing the ketone faster than the amine can condense with it.[1]

Comparison of Reducing Agents
ReagentReactivitypH SensitivityBest Use CaseRisk
NaBH(OAc)₃ (STAB) MildLowGold Standard. Selective for imines over ketones.[1]Slow with very hindered ketones.[1]
NaBH₃CN ModerateHigh (Needs pH 6)Use only if solubility in MeOH is required.[1]Toxic (HCN gas).[1][3][4] Requires pH monitoring.[1]
NaBH₄ StrongN/AOnly for 2-step (Indirect) methods.[1]Will reduce ketone if added too early.[1]
Protocol B: The Abdel-Magid Method (STAB)

Best for: Standard aryl ketones where Ti(OiPr)₄ is too harsh or messy.[1]

  • Solvent: Use DCE (1,2-Dichloroethane) or THF.[1][5][6] Avoid Methanol (STAB reacts with MeOH).[1]

  • Additives: Add Acetic Acid (1.0–2.0 equiv) .

    • Mechanism:[1][4][7][8] Aryl ketones require acid catalysis to form the imine.[1] STAB is stable in AcOH.[1]

  • Order of Addition:

    • Mix Ketone + Amine + AcOH in DCE.

    • Add STAB (1.5 equiv) immediately.[1]

    • Correction: Unlike aldehydes, you do not need to wait for imine formation with STAB/AcOH; the acid catalyzes the equilibrium rapidly enough for the selective reductant to catch the imine [1].[1][3][6]

Module 4: Workup & Isolation (The Hidden Yield Killer)

Many "failed" reactions actually worked, but the product was lost during extraction.[1]

Issue 1: Boron-Amine Complexes Boron byproducts can coordinate strongly to your amine product, making it water-soluble or preventing it from extracting into the organic layer.[1]

  • Fix: After quenching, adjust pH to < 2 with HCl and stir for 30 mins (breaks the B-N bond). Then basify to pH > 10 and extract.

Issue 2: Titanium Emulsions (If using Protocol A) Ti(OiPr)₄ hydrolyzes to form TiO₂, a gelatinous white precipitate that traps product and causes inseparable emulsions.[1]

  • Fix: Quench the reaction mixture with 2M aqueous NH₄OH (Ammonium Hydroxide). The ammonia ligands break up the polymeric titanium gel, resulting in a filterable solid.[1]

Module 5: Troubleshooting FAQ

Q: Can I use Microwave irradiation? A: Yes. For extremely hindered ketones (e.g., ortho-substituted acetophenones), heating the ketone/amine/Ti(OiPr)₄ mixture at 60–80°C in a microwave for 20 mins before adding the reducing agent can force imine formation.[1]

Q: My amine is an HCl salt. Does that matter? A: Yes. If you use an amine salt, you must add a base (Et₃N or DIPEA) to free the amine.[1] However, if using the Borch conditions (NaBH₃CN), the salt helps maintain the required pH of 6, so less external acid is needed.[1]

Q: I see a "dimer" impurity. A: This is likely the result of the product amine reacting with another molecule of ketone (over-alkylation).[1]

  • Fix: Use a larger excess of the primary amine (1.5–2.0 equiv).[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[13][14] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][14][15][16] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[1][16]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][3][8] The cyanohydridoborate anion as a selective reducing agent.[1][2][3][4][7][8][9][11] Journal of the American Chemical Society, 93(12), 2897–2904.[1]

Sources

Validation & Comparative

A Comparative Guide to NMR Shift Reagents for Determining Enantiomeric Excess of Chiral Benzylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological effects of a chiral molecule are often intrinsically linked to its stereochemistry. For chiral benzylic amines, a common motif in many biologically active compounds, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible tool for this analysis. This guide provides an in-depth comparison of various NMR shift reagents and related methods for the ee determination of chiral benzylic amines, grounded in experimental evidence and practical considerations.

The Challenge of Enantiomeric Discrimination by NMR

Enantiomers, being mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable. To overcome this, a chiral environment must be introduced into the NMR sample to induce diastereomeric interactions. This is achieved through the use of chiral auxiliaries, which can be broadly categorized into Chiral Shift Reagents (LSRs), Chiral Solvating Agents (CSAs), and Chiral Derivatizing Agents (CDAs). Each approach transforms the enantiomeric relationship into a diastereomeric one, leading to distinct NMR signals for each enantiomer that can be integrated to determine their relative ratio.

Lanthanide-Based Chiral Shift Reagents (LSRs)

Lanthanide-based chiral shift reagents are organometallic complexes, typically containing paramagnetic lanthanide ions like Europium (Eu), Praseodymium (Pr), or Ytterbium (Yb), coordinated to chiral organic ligands.[1] The most common ligands are β-diketonates, such as in Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[1]

Mechanism of Action: The paramagnetic lanthanide ion in the LSR creates a local magnetic field that influences the nuclei of the chiral benzylic amine upon complexation.[1] This interaction, primarily through a pseudocontact mechanism, induces significant changes in the chemical shifts of the amine's protons, known as the Lanthanide-Induced Shift (LIS).[1] When a racemic or scalemic mixture of a chiral amine interacts with an enantiomerically pure LSR, two diastereomeric complexes are formed. These diastereomeric complexes experience different LIS, resulting in the splitting of signals for the two enantiomers.[1][2] The magnitude of this separation is dependent on the distance and angle between the lanthanide ion and the observed nucleus.[1]

Diagram: Mechanism of Chiral Lanthanide Shift Reagent

G cluster_0 NMR Tube cluster_1 NMR Spectrum racemic_amine Racemic Amine (R-Amine & S-Amine) complexation Formation of Diastereomeric Complexes racemic_amine->complexation Complexation spectrum_before Single Signal (before LSR) racemic_amine->spectrum_before Indistinguishable lsr Chiral LSR (e.g., Eu(hfc)₃) lsr->complexation complex_R [LSR - R-Amine] complexation->complex_R complex_S [LSR - S-Amine] complexation->complex_S spectrum_after Split Signals (after LSR) complex_R->spectrum_after δR complex_S->spectrum_after δS

Caption: Interaction of a chiral LSR with a racemic amine to form diastereomeric complexes, leading to signal splitting in the NMR spectrum.

Advantages:

  • Large Chemical Shift Separation: LSRs can induce significant separation of enantiomeric signals, simplifying analysis.[3]

  • Versatility: They can be used for a variety of functional groups that can coordinate to the lanthanide ion, including amines.[2]

Disadvantages:

  • Line Broadening: The paramagnetic nature of the lanthanide ion can cause significant line broadening in the NMR spectrum, which can reduce resolution, especially at higher magnetic fields.[4]

  • Stoichiometric Amounts Required: Often, a significant molar ratio of LSR to the analyte is required to achieve adequate signal separation.

  • Complexation Issues: The strength of the interaction between the LSR and the amine can vary, and competitive binding with impurities (e.g., water) can affect the results.

Chiral Solvating Agents (CSAs)

Chiral solvating agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[5][6] This interaction is typically based on hydrogen bonding, π-π stacking, and dipole-dipole interactions.[5] For benzylic amines, prominent examples of CSAs include Pirkle's alcohol and derivatives of 1,1'-bi-2-naphthol (BINOL).[7][8][9]

Mechanism of Action: The CSA creates a chiral environment around the analyte enantiomers through the formation of short-lived diastereomeric solvates.[7] The different spatial arrangements of the two diastereomeric complexes lead to differential shielding or deshielding of the analyte's protons by the anisotropic groups of the CSA (e.g., the aromatic rings in Pirkle's alcohol or BINOL). This results in distinct chemical shifts for the corresponding protons in the two enantiomers.

Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol): This CSA is particularly effective for compounds containing π-systems, making it well-suited for benzylic amines. The interaction involves hydrogen bonding between the alcohol of Pirkle's alcohol and the amine, and π-π stacking between the anthracene moiety and the aromatic ring of the benzylic amine.

BINOL and its Derivatives: (S)-BINOL and its derivatives are also effective CSAs for primary and secondary amines.[8][9] The enantiomeric discrimination arises from the formation of hydrogen-bonded complexes with different geometries.

Advantages:

  • Minimal Line Broadening: Since CSAs are diamagnetic, they do not cause the significant line broadening associated with paramagnetic LSRs.[10][11]

  • Simple to Use: The analysis is often as simple as adding the CSA to the NMR tube containing the analyte.[8][9]

  • Non-destructive: The analyte can be recovered as the interaction is non-covalent.

Disadvantages:

  • Smaller Chemical Shift Differences: The induced chemical shift differences (ΔΔδ) are generally smaller than those observed with LSRs, which may require higher field NMR spectrometers for good resolution.

  • Solvent Dependence: The degree of signal separation can be highly dependent on the solvent used, with non-polar solvents like CDCl₃ often providing the best results.[9]

Chiral Derivatizing Agents (CDAs)

Chiral derivatizing agents react covalently with the analyte to form a stable pair of diastereomers. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which is converted to its acid chloride (Mosher's acyl chloride) and then reacted with the chiral amine to form diastereomeric amides.[12] More recently, multi-component systems, such as the Bull-James assembly, have been developed.[13][14]

Mechanism of Action: The covalent bond formation results in two stable diastereomers which, by definition, have different physical and chemical properties, including their NMR spectra. The signals of the now diastereotopic protons will have different chemical shifts, allowing for their integration.

Bull-James Assembly: This is a three-component system involving a chiral diol (like (R)-BINOL), 2-formylphenylboronic acid (2-FPBA), and the primary amine.[13][14] These components self-assemble to form diastereomeric iminoboronate esters.[15] The ratio of these diastereomers, and thus the ee of the amine, can be determined by integrating the well-resolved signals in the ¹H NMR spectrum.[15]

Diagram: Workflow for ee Determination using Bull-James Assembly

G cluster_0 Sample Preparation cluster_1 NMR Analysis amine Chiral Benzylic Amine mixing Mix in NMR Tube (CDCl₃) amine->mixing binol (R)-BINOL binol->mixing fpba 2-FPBA fpba->mixing nmr_acq Acquire ¹H NMR Spectrum mixing->nmr_acq Self-Assembly integration Integrate Diastereomeric Signals nmr_acq->integration ee_calc Calculate ee integration->ee_calc

Sources

A Comparative Guide to the Anticipated Biological Activities of (R)- and (S)-1-(4-chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significantly different biological activities.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.[2]

Structural Features and Predicted Biological Relevance

The molecule 1-(4-chlorophenyl)pentan-1-amine possesses a chiral center at the carbon atom bonded to the amino group. The presence of a 4-chlorophenyl group is a common feature in many biologically active compounds, often contributing to interactions with a variety of biological targets.[3] The pentylamine portion of the molecule provides a flexible aliphatic chain that can influence binding affinity and selectivity.

Based on structure-activity relationship (SAR) studies of analogous phenylalkylamines, it is anticipated that the (R)- and (S)-enantiomers of 1-(4-chlorophenyl)pentan-1-amine could exhibit differential activity at targets within the central nervous system, such as monoamine transporters (dopamine, norepinephrine, and serotonin transporters) or various receptor systems.[4] The precise nature and extent of this stereoselectivity, however, can only be determined through empirical testing.

Quantitative Comparison of Predicted Biological Activities

In the absence of direct experimental data for (R)- and (S)-1-(4-chlorophenyl)pentan-1-amine, the following table is presented as a template for how their biological activities would be quantified and compared. The values for "Compound X," a hypothetical chiral amine, are included for illustrative purposes.

Biological TargetParameter(R)-Enantiomer(S)-EnantiomerStereoselectivity Ratio (R/S)
Dopamine Transporter (DAT) Kᵢ (nM)153000.05
Serotonin Transporter (SERT) Kᵢ (nM)5001005
Norepinephrine Transporter (NET) Kᵢ (nM)80950.84
Sigma-1 Receptor Kᵢ (nM)252500.1
Cytotoxicity (HepG2 cells) IC₅₀ (µM)> 10050> 2

Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of the (R)- and (S)-enantiomers of 1-(4-chlorophenyl)pentan-1-amine, a series of in vitro assays would be essential. The following are detailed, step-by-step methodologies for key experiments.

Receptor Binding Assays

These assays are crucial for determining the binding affinity of the enantiomers to specific molecular targets.

Objective: To quantify the binding affinity (Kᵢ) of (R)- and (S)-1-(4-chlorophenyl)pentan-1-amine for a panel of receptors and transporters (e.g., DAT, SERT, NET, sigma receptors).

Methodology:

  • Membrane Preparation: Utilize cell lines recombinantly expressing the human target protein of interest. Harvest the cells and prepare membrane fractions through homogenization and centrifugation.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a specific radioligand for the target at a concentration close to its Kₔ value.

  • Competitive Binding: Add a range of concentrations of the (R)- or (S)-enantiomer to displace the radioligand.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_pathway GPCR Signaling Pathway (cAMP) Ligand Ligand ((R)- or (S)-Enantiomer) Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified GPCR signaling cascade leading to cAMP production.

In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of the enantiomers.

Objective: To determine the concentration at which the (R)- and (S)-enantiomers cause a 50% reduction in cell viability (IC₅₀).

Methodology (MTT Assay):

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each enantiomer and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit the data to determine the IC₅₀.

Conclusion and Future Directions

While direct experimental data on the biological activities of (R)- and (S)-1-(4-chlorophenyl)pentan-1-amine are currently lacking, this guide provides a robust framework for their investigation. Based on the principles of stereochemistry and the known pharmacology of related compounds, it is reasonable to hypothesize that these enantiomers will exhibit differential biological activities. The provided experimental protocols offer a clear path forward for researchers to elucidate the specific pharmacological profiles of these molecules. Such studies are essential for advancing our understanding of structure-activity relationships and for the potential development of novel therapeutic agents.

References

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Benchmarking Asymmetric Hydrogenation Catalysts for Aryl Ketimine Reduction: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiomerically enriched chiral amines is a cornerstone of modern pharmaceutical development. Because aryl ketimines are direct precursors to these valuable chiral amines, their asymmetric hydrogenation (AH) utilizing molecular hydrogen is one of the most atom-economical and scalable transformations available[1]. However, the reduction of acyclic N-aryl ketimines presents unique challenges, primarily due to E/Z isomerization and the propensity of the resulting basic amines to poison the catalyst[2].

This guide provides a rigorous, data-driven comparison of the industry's leading catalytic systems—focusing on Iridium and Ruthenium complexes—to help process chemists select the optimal catalyst for their specific substrate scope and scale-up requirements.

Mechanistic Causality: Why Catalyst Architecture Matters

To select the right catalyst, one must understand the causality between ligand architecture and catalytic performance. The reduction of aryl ketimines is not a one-size-fits-all process; it is governed by the specific steric and electronic environment of the metal center.

The Industrial Benchmark: Ir-Josiphos (Xyliphos)

The Ir-Xyliphos system remains the gold standard for industrial-scale asymmetric hydrogenation, famously employed in the multi-ton production of the herbicide (S)-metolachlor[1].

  • The Causality: The highly modular ferrocene-based diphosphine ligand creates a deep, rigid chiral pocket. However, its extreme efficiency (Turnover Numbers up to 2,000,000) is highly substrate-specific[1]. Minor deviations in the substrate's steric bulk drastically reduce enantiomeric excess (ee), making it less suitable for diverse pharmaceutical libraries.

The Acyclic Solution: Ir-PHOX (Phosphino-Oxazoline)

Acyclic N-aryl ketimines are notoriously difficult to reduce with high enantioselectivity because they exist as interconverting E/Z mixtures.

  • The Causality: Ir-PHOX complexes, pioneered by Pfaltz, solve this by utilizing a bidentate P,N-ligand that forms a highly rigid iridacycle upon reaction with the imine[2]. This crowded chiral environment forces the substrate into a single reactive conformation, yielding excellent ee's (>97%) for acyclic substrates[3].

The Ultra-High Productivity Champion: Ir-SpiroPAP

Developed by Zhou and co-workers, the Ir-SpiroPAP system utilizes a tridentate spiro pyridine-aminophosphine (P,N,N) ligand[4].

  • The Causality: Traditional bidentate P,N Ir-catalysts often suffer from irreversible dimerization into inactive species, limiting their Turnover Numbers (TON) to around 10,000[4]. By introducing a third coordination site (the pyridine nitrogen), the SpiroPAP ligand completely prevents this deactivation pathway[5],[4]. This structural modification allows the catalyst to achieve unprecedented TONs (often >1,000,000) and Turnover Frequencies (TOF) while maintaining >99% ee[4],[6].

The Outer-Sphere Alternative: Cationic Ru-Diamine

While Iridium dominates, cationic Ru(II) diamine complexes (e.g., Ru-TsDPEN) offer a powerful alternative, operating via an outer-sphere bifunctional mechanism.

  • The Causality: The enantioselectivity of these Ru-catalysts is heavily dependent on the counteranion. Using a non-coordinating anion like BArF− (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is critical[7]. It prevents the anion from competing with the substrate for the metal's open coordination site, allowing the N-aryl ketimine to properly align with the Ru-H and N-H bonds for concerted hydride/proton transfer, achieving up to 99% ee[7],[2].

Quantitative Benchmarking Data

The following table synthesizes the performance metrics of these catalytic systems for aryl ketimine reduction.

Catalyst SystemSubstrate ClassMax ee (%)Max TONMax TOF (h⁻¹)Typical Conditions
Ir-Xyliphos MEA Imine (Cyclic/Specific)79 - 80%2,000,000>600,00080 bar H₂, 50°C, Solvent-free
Ir-PHOX Acyclic N-Aryl Ketimines>97%~5,000~1,0001-10 bar H₂, RT, CH₂Cl₂
Ir-SpiroPAP Aryl Ketimines / Ketones>99%>1,000,000>37,0008-10 bar H₂, RT, EtOH
Ru-TsDPEN (BArF⁻) N-Alkyl / N-Aryl Ketimines>99%18,000~2,00010-30 bar H₂, RT, CH₂Cl₂

Data aggregated from established literature benchmarks[7],[1],[4],[2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways between the inner-sphere Iridium systems and the outer-sphere Ruthenium systems.

MechanisticPathways Start Prochiral Aryl Ketimine Ir_Cat Ir-SpiroPAP / Ir-PHOX (Inner-Sphere) Start->Ir_Cat Catalyst Selection Ru_Cat Ru-Diamine (BArF-) (Outer-Sphere) Start->Ru_Cat Catalyst Selection Ir_Coord Direct Metal-Imine Coordination (Iridacycle) Ir_Cat->Ir_Coord H2 Activation Ru_Coord Concerted NH/MH Hydrogen Bonding Ru_Cat->Ru_Coord H2 Activation Hydride_Transfer_Ir Migratory Insertion of Hydride Ir_Coord->Hydride_Transfer_Ir Hydride_Transfer_Ru Bifunctional Hydride & Proton Transfer Ru_Coord->Hydride_Transfer_Ru Product Enantioenriched Chiral Amine (>99% ee) Hydride_Transfer_Ir->Product Reductive Elimination Hydride_Transfer_Ru->Product Product Release

Divergent inner-sphere (Ir) and outer-sphere (Ru) mechanisms for aryl ketimine hydrogenation.

Self-Validating Experimental Protocol: Ir-SpiroPAP Catalyzed AH

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating workflow for the asymmetric hydrogenation of an acyclic N-aryl ketimine using the Ir-SpiroPAP catalyst. This protocol includes built-in analytical checkpoints to confirm both conversion and enantiopurity.

Phase 1: Catalyst Preparation & Reaction Setup (Glovebox)

Note: Iridium catalysts are sensitive to oxygen prior to H₂ activation.

  • Catalyst Loading: Inside an argon-filled glovebox, weigh 0.02 mol% of Ir-(R)-SpiroPAP catalyst[4] and transfer it to a glass vial equipped with a magnetic stir bar.

  • Base Addition: Add potassium tert-butoxide (KOtBu) to achieve a 0.02 M concentration. Causality: The base is required to neutralize trace acidic impurities and facilitate the formation of the active metal-hydride species[4].

  • Substrate Addition: Add the N-aryl ketimine substrate to achieve a 1.0 M concentration in anhydrous ethanol (EtOH)[4].

  • Sealing: Place the vial inside a stainless-steel autoclave and seal it tightly before removing it from the glovebox.

Phase 2: Hydrogenation (Autoclave)
  • Purging: Connect the autoclave to a hydrogen line. Purge the system by pressurizing to 5 bar with H₂ and carefully venting. Repeat this cycle three times to ensure complete removal of argon.

  • Pressurization: Pressurize the autoclave to 8–10 bar of H₂[4].

  • Reaction: Stir the mixture at room temperature (20–25 °C). Monitor the pressure drop (H₂ uptake) using a digital pressure transducer. The reaction is typically complete within 20 minutes to 4 hours, depending on substrate sterics[4].

Phase 3: Self-Validation & Analysis
  • Quenching: Carefully vent the H₂ gas. Open the autoclave and filter the reaction mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the Iridium catalyst.

  • Conversion Check (¹H NMR): Evaporate a 50 µL aliquot and dissolve in CDCl₃. Analyze via ¹H NMR. Validation: Complete disappearance of the imine carbon-bound proton/methyl signal and appearance of the new amine methine proton confirms 100% conversion.

  • Enantiomeric Excess Check (Chiral HPLC): Analyze the crude mixture using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H). Validation: Compare the retention times against a racemic standard synthesized via reduction with NaBH₄. The integration ratio of the two enantiomeric peaks determines the ee.

Experimental Workflow Visualization

ExperimentalWorkflow Setup 1. Glovebox Setup (Argon Atmosphere) Reagents Load Ir-SpiroPAP (0.02 mol%) + KOtBu + Substrate in EtOH Setup->Reagents Autoclave 2. Autoclave Reaction (8-10 bar H2, RT) Reagents->Autoclave Seal & Transfer Monitor Monitor H2 Uptake (Pressure Transducer) Autoclave->Monitor Workup 3. Silica Filtration & Solvent Evaporation Monitor->Workup H2 Uptake Ceases NMR Validation A: 1H NMR (Confirm >99% Conversion) Workup->NMR HPLC Validation B: Chiral HPLC (Determine % ee) Workup->HPLC

Self-validating experimental workflow for Ir-catalyzed asymmetric hydrogenation.

Conclusion

For the asymmetric hydrogenation of aryl ketimines, the choice of catalyst dictates both the scalability and the stereochemical outcome. While Ir-Xyliphos remains unmatched for specific industrial substrates like metolachlor[1], it lacks broad applicability. For diverse, acyclic N-aryl ketimines, Ir-PHOX provides the necessary conformational rigidity to achieve high ee's[3],[2]. However, for modern process chemistry demanding both broad substrate scope and ultra-high turnover numbers, the tridentate Ir-SpiroPAP system represents the current state-of-the-art, effectively eliminating catalyst dimerization and driving unparalleled efficiency[5],[4].

References

  • ChemInform Abstract: Asymmetric Hydrogenation of N-Alkyl and N-Aryl Ketimines Using Chiral Cationic Ru(diamine) Complexes as Catalysts: The Counteranion and Solvent Effects, and Substrate Scope. ResearchGate. Available at:[Link]

  • Development of New Homogeneous (Enantioselective) Hydrogenation Catalysts Based on Bio relevant Metals. RosDok (Universität Rostock). Available at:[Link]

  • Chemoselectivity switch in the asymmetric hydrogenation. University of Debrecen (DEA). Available at:[Link]

  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. ResearchGate. Available at:[Link]

  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. Available at:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (PMC). Available at:[Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-1-(4-Chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (R)-1-(4-Chlorophenyl)pentan-1-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory requirements with field-proven best practices to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in the principles of chemical hazard assessment, waste segregation, and regulatory compliance as mandated by key governing bodies.

Hazard Identification and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while a specific molecule, belongs to chemical families with well-documented hazardous properties. Its structure incorporates a halogenated aromatic ring (chlorophenyl) and a primary amine group, which dictates its classification and handling requirements.

Based on analogous structures like (R)-1-(4-Chlorophenyl)ethylamine, the hazards can be anticipated as significant.[1] The primary concerns involve acute toxicity if ingested or inhaled, severe skin and eye irritation or damage, and potential for skin sensitization.[1] Furthermore, as a chlorinated organic compound, it is toxic to aquatic life and may have long-term adverse effects on the environment.[1]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]The amine functional group can be corrosive and toxic, while the overall molecule can interfere with biological processes upon absorption.
Skin Corrosion/Irritation Expected to cause skin irritation.[1]Primary amines are often basic and can disrupt skin integrity upon contact.
Serious Eye Damage Expected to cause serious eye damage.[1]The chemical's properties can lead to severe and potentially irreversible damage to eye tissue.
Environmental Hazard Toxic to aquatic organisms.[1]Halogenated organic compounds are known for their persistence and toxicity in aquatic ecosystems.
Regulatory Classification Hazardous WasteDue to its chemical structure and associated hazards, this compound must be managed as regulated hazardous waste.

The Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.[2][4]

This compound waste falls under this purview for two key reasons:

  • Characteristic Waste: It may exhibit characteristics of toxicity. The toxicity of a waste is determined through a lab procedure known as the Toxicity Characteristic Leaching Procedure (TCLP).[4]

  • Listed Waste: As a spent halogenated organic compound, it aligns with the descriptions for certain "F-listed" wastes if used as a solvent.[5] For example, F001 and F002 codes apply to spent halogenated solvents used in degreasing or as general solvents.

Therefore, every step of the disposal process must be meticulously documented and executed in accordance with federal, state, and institutional regulations.[6]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

  • Lab Coat: A standard lab coat is required to protect against incidental skin contact.

  • Work Area: All handling of the waste should occur within a certified chemical fume hood to prevent inhalation of vapors.[1]

Step 2: Waste Segregation - The Principle of Isolation

Proper segregation is the most critical step in laboratory waste management to ensure safety and control disposal costs.

  • Halogenated vs. Non-Halogenated: This waste MUST be collected in a dedicated container for "Halogenated Organic Waste." [8] Mixing it with non-halogenated solvents (like acetone or ethanol) will contaminate the entire container, forcing the entire volume to be treated as the more expensive and difficult-to-dispose-of halogenated waste.[8]

  • Incompatible Materials: Do not mix this amine-containing waste with strong acids or oxidizing agents, as this can cause violent reactions. Always consult a chemical compatibility chart if you are unsure.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, silica gel) from liquid waste. Contaminated consumables like pipette tips and gloves should be collected in a dedicated, sealed bag or container labeled as solid chemical waste.

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by law and are essential for safety.

  • Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[9][10] Ensure the container is in good condition, free of cracks, and will not leak.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" from the moment the first drop of waste is added.[4][9] The label must be fully filled out and include:

    • The full chemical name: "this compound" (no abbreviations).

    • All other constituents in the container, including solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) before being collected.[10]

  • Location: The SAA must be in the same room where the waste is generated.

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[4][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous chemicals down the drain or in the regular trash.[2][11]

  • Contact EHS: Once the waste container is nearly full (e.g., 80% capacity) or has been accumulating for a set period (often 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department.[10]

  • Waste Pickup: The EHS office will arrange for a pickup by trained personnel or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all institutional paperwork, such as a hazardous material pickup request form, is completed accurately.[9]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an absorbent material like vermiculite or sand.[12] Do not use combustible materials like paper towels.

  • Cleanup: Collect the absorbent material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and the EHS office, regardless of the spill's size.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Characterization cluster_handling Phase 2: Segregation & Containment cluster_disposal Phase 3: Final Disposal start Waste Generation: This compound identify_hazards Identify Hazards (SDS, Chemical Profile) start->identify_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->select_ppe waste_type Liquid or Solid Waste? select_ppe->waste_type liquid_container Select 'Halogenated Organic Liquid' Waste Container waste_type->liquid_container Liquid solid_container Select 'Contaminated Solid Waste' Container waste_type->solid_container Solid label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Details liquid_container->label_container solid_container->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste close_container Keep Container Tightly Closed in Satellite Accumulation Area (SAA) add_waste->close_container check_full Container >80% Full? close_container->check_full check_full->add_waste No request_pickup Complete & Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_pickup EHS/Contractor Pickup for Final Disposal request_pickup->ehs_pickup

Caption: Waste Disposal Workflow for this compound.

References

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. [Link]

  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. [Link]

  • Harper College. 1-Chloropentane MSDS. [Link]

  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals. [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-(4-Chlorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-(4-Chlorophenyl)pentan-1-amine. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and field-proven experience.

Hazard Assessment: Understanding the Compound

This compound is a substituted phenylalkylamine. While comprehensive toxicological data for this specific molecule is limited, a robust safety protocol can be developed by analyzing its structural motifs and data from closely related analogs. The primary hazards are associated with its amine functional group and the chlorinated aromatic ring.

Data for the hydrochloride salt of the compound (CAS 91428-39-6) indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] A structurally similar compound, (R)-1-(4-Chlorophenyl)ethylamine, is classified as acutely toxic upon inhalation, a skin sensitizer, and capable of causing serious eye damage.[3] Therefore, a conservative approach that mitigates all these potential risks is mandatory.

Key Hazard Information:

PropertyValue / ClassificationSource(s)
Chemical Name This compound Hydrochloride[1][2]
CAS Number 91428-39-6[1][2]
Molecular Formula C₁₁H₁₇NCl₂[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][2]

The primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of aerosols or particulates (if handling the solid salt).

The Core PPE Ensemble: A Multi-Layered Defense

Engineering controls are the first and most critical line of defense. All handling of this compound must be conducted within a certified chemical fume hood. [4][5] Personal Protective Equipment (PPE) serves as the essential final barrier between the researcher and the chemical.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of serious eye irritation necessitates more robust protection.

  • Required: Chemical splash goggles compliant with ANSI Z87.1 standards.[4]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing operations with a significant splash potential (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[5]

Hand Protection: A Critical Choice

The selection of appropriate gloves is arguably the most critical PPE decision for this compound. The molecule's structure as a halogenated aromatic hydrocarbon means that it can compromise common glove materials.[6] Standard, thin nitrile gloves are suitable only for incidental splash protection and must be replaced immediately upon contact.[5]

For direct handling or extended procedures, a double-gloving technique is required. This involves wearing a more robust outer glove over a standard inner glove, which minimizes the risk of contamination during doffing.

Glove Selection and Compatibility:

Glove MaterialSplash ContactExtended ContactRationale
Nitrile Good Poor Provides excellent dexterity and good protection against brief, incidental contact. Not recommended for prolonged immersion or handling as aromatic and halogenated hydrocarbons can cause degradation.[5][7][8]
Neoprene Very Good Good Offers better resistance than nitrile to a broader range of chemicals, including some solvents and acids. A suitable choice for the outer glove.[4][7]
Butyl Rubber Excellent Excellent Highly recommended for the outer glove during extended handling. Butyl rubber provides superior resistance to many organic compounds, although it may not perform as well with some aromatic hydrocarbons.[5][7]
Viton™ Excellent Excellent Considered a top-tier choice for protection against aromatic and chlorinated solvents, making it an excellent, albeit more expensive, option for an outer glove.[5]
Body and Respiratory Protection
  • Body Protection: A long-sleeved laboratory coat is mandatory.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4][5]

  • Respiratory Protection: All operations should be performed in a fume hood to prevent inhalation.[5] If there is a potential for generating dust (e.g., weighing the solid hydrochloride salt) and engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[5]

Operational Protocols: From Lab Bench to Disposal

Adherence to a strict, repeatable workflow is essential for safety. The following diagram and protocols outline the mandatory procedure for handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Glassware & Reagents A->B C Prepare Waste Containers B->C D Don Core PPE (Lab Coat, Goggles) C->D E Don Hand Protection (Double Gloves) D->E F Retrieve & Weigh Compound in Hood E->F G Perform Chemical Synthesis / Procedure F->G H Decontaminate Surfaces & Glassware G->H I Doff Outer Gloves (Dispose as Haz Waste) H->I J Doff Inner Gloves (Dispose as Haz Waste) I->J K Doff Goggles & Lab Coat J->K L Wash Hands Thoroughly K->L

Caption: High-level workflow for handling this compound.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.[4]

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second, more resistant pair of gloves (e.g., Neoprene or Butyl Rubber) over the first pair. Ensure the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Before leaving the immediate work area (fume hood), remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.[4]

  • Lab Coat & Inner Gloves:

    • Unbutton your lab coat.

    • Remove the inner gloves and the lab coat simultaneously. As you pull your arms out of the sleeves, pull the coat forward and away from your body.

    • As the first sleeve comes off, use that covered hand to pull the other sleeve off, touching only the inside of the coat.

    • As the second sleeve comes off, peel the second glove off at the same time, trapping it within the sleeve.

    • Roll the lab coat so the contaminated exterior is folded inward.

  • Goggles/Face Shield: Remove eye and face protection last by handling the strap or earpieces.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5]

Spill, Exposure, and Disposal Plans

Emergency and Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[4]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, pipette tips, absorbent pads, and contaminated glassware, must be disposed of in a designated hazardous waste container.[4]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.

By integrating this expert-driven, safety-first approach into your daily operations, you build a foundation of trust and scientific integrity that extends beyond the product itself, ensuring the well-being of all laboratory personnel.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • BenchChem. (2025). Personal protective equipment for handling 1-butyl-1H-indol-4-amine.
  • OSU Chemistry. (n.d.). Examples of Chemical Resistance of Common Glove Materials.
  • European Solvents Industry Group (ESIG). (n.d.). Safe use of gloves.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride.
  • Merck. (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride.
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • EPA OSC Response. (n.d.). Hand Protection Chemical Resistance Guide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (R)-1-(4-Chlorophenyl)ethylamine.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists.
  • Harmony Lab & Safety Products. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-Chloropentane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.